1-Naphthohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalene-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFUMDXVTKTZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195650 | |
| Record name | 1-Naphthohydrazide | |
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Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43038-45-5 | |
| Record name | 1-Naphthoic hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43038-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Naphthohydrazide | |
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| Record name | 43038-45-5 | |
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| Record name | 1-Naphthohydrazide | |
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| Record name | 1-naphthohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.941 | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Naphthohydrazide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Naphthohydrazide (CAS No. 43038-45-5). The information is curated to support research, development, and drug discovery applications by presenting detailed data on its physicochemical characteristics, spectral properties, synthesis, and reactivity.
Chemical and Physical Properties
This compound is a white to slightly pale yellow crystalline powder.[1] It is an organic compound featuring a naphthalene ring substituted with a hydrazide group at the 1-position.[2] This structure imparts a unique combination of aromatic and reactive characteristics, making it a valuable intermediate in various chemical syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 43038-45-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][2][3] |
| Molecular Weight | 186.21 g/mol | [1][3] |
| Melting Point | 165-170 °C | [1][4] |
| Boiling Point | Data not available | |
| Appearance | White to light yellow powder/crystal | [1] |
| Solubility | Soluble in Methanol | [3][5] |
| pKa (Predicted) | 12.65 ± 0.30 | [3] |
| Density (Predicted) | 1.232 ± 0.06 g/cm³ | [3] |
Chemical Structure
The structure of this compound consists of a naphthalene core with a carbohydrazide group attached to the C1 position.
Structural Representations:
-
SMILES: NNC(=O)C1=C2C=CC=CC2=CC=C1[6]
-
InChI: InChI=1S/C11H10N2O/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H,13,14)[2]
-
InChIKey: VMFUMDXVTKTZQY-UHFFFAOYSA-N[2]
Logical Relationship of Functional Groups
Caption: Structural components of this compound.
Spectral Data
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a 1-naphthoic acid ester with hydrazine hydrate.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
A detailed experimental protocol for a similar class of compounds, hydrazones derived from 3-hydroxy-2-naphthohydrazide, involves the following steps which can be adapted for related syntheses.[7]
-
Dissolution of Starting Material: The corresponding aldehyde is dissolved in a suitable solvent, such as methanol, and stirred for a period (e.g., 20 minutes).[7]
-
Addition of Hydrazide: 3-Hydroxy-2-naphthohydrazide is then added to the solution.[7]
-
Catalysis: A catalytic amount of an acid, such as acetic acid (2-3 drops), is introduced to the reaction mixture.[7]
-
Reflux: The reaction is heated under reflux for several hours (e.g., 4-5 hours), during which the product precipitates out of the solution.[7]
-
Isolation and Purification: After completion of the reaction (monitored by TLC), the precipitate is filtered, washed with the solvent (e.g., methanol), and dried to yield the final product.[7]
Reactivity and Stability
This compound's reactivity is primarily centered around the hydrazide functional group.[2] This group allows it to readily participate in condensation reactions with aldehydes and ketones to form hydrazones.[2] These hydrazone derivatives are a significant class of compounds with a wide range of biological activities.[1]
Stability:
The compound is known to be air-sensitive and should be stored under an inert atmosphere at room temperature.[4][5][8]
Biological Activity and Signaling Pathways
Naphthohydrazide derivatives are recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][9] The hydrazide-hydrazone moiety is a well-established pharmacophore found in numerous bioactive compounds.[9] When combined with the naphthalene core, which can interact with biological targets such as DNA, the resulting scaffold is a compelling starting point for the development of new therapeutic agents.[9]
While specific signaling pathways modulated by this compound have not been detailed in the available literature, its derivatives, particularly hydrazones, are known to exert their biological effects through various mechanisms. For instance, certain hydrazone derivatives of 3-hydroxy-2-naphthoic acid have been investigated for their potential in managing diabetes by inhibiting α-glucosidase.[10] In silico docking studies of these derivatives suggest that the hydrazide and naphthalene-ol groups are crucial for binding to the active site of the enzyme.[10]
General Signaling Pathway Modulation by Bioactive Hydrazones
Caption: Conceptual diagram of hydrazone-mediated biological activity.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 43038-45-5: 1-Naphthoic hydrazide | CymitQuimica [cymitquimica.com]
- 3. 1-NAPHTHHYDRAZIDE | 43038-45-5 [chemicalbook.com]
- 4. This compound | 43038-45-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 43038-45-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. 43038-45-5|this compound|BLD Pharm [bldpharm.com]
- 7. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1-Naphthohydrazide from Methyl α-Naphthoate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical overview of the synthesis of 1-Naphthohydrazide, a pivotal intermediate in organic synthesis and a versatile scaffold in medicinal chemistry. The primary focus is on its preparation from methyl α-naphthoate via hydrazinolysis. This guide includes a detailed experimental protocol, quantitative data summaries, and a visual representation of the synthesis workflow to support research and development efforts in the pharmaceutical and chemical industries.
Introduction
This compound and its derivatives are recognized as a promising class of compounds in drug discovery.[1] Characterized by a naphthalene ring linked to a hydrazide functional group, this scaffold allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities.[1] These compounds are key building blocks for synthesizing more complex molecules, such as hydrazones, which have demonstrated significant therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] Given its importance, a reliable and efficient synthesis protocol is crucial for researchers. The most common and straightforward method for preparing this compound is the hydrazinolysis of methyl α-naphthoate.
Synthesis Overview: Hydrazinolysis of Methyl α-Naphthoate
The synthesis involves a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methyl α-naphthoate ester. This reaction displaces the methoxy group, resulting in the formation of the stable this compound. Methanol is often used as a solvent to ensure the miscibility of the reactants.
The overall reaction is as follows:
Methyl α-Naphthoate + Hydrazine Hydrate → this compound + Methanol + Water
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound from methyl α-naphthoate.[4]
Materials and Reagents:
-
Methyl α-naphthoate (C₁₂H₁₀O₂)
-
Hydrazine hydrate (80% aqueous solution, N₂H₄·H₂O)
-
Methanol (CH₃OH)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 21.5 g (0.116 mol) of methyl α-naphthoate, 50 ml of 80% hydrazine hydrate solution, and 30 ml of methanol.[4]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 3 hours.[4]
-
Crystallization: After the reflux period is complete, turn off the heat and allow the reaction mixture to cool to room temperature. Further cooling in an ice bath may facilitate crystallization.[4]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing and Drying: Wash the collected crystalline product thoroughly with distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.[4] Dry the purified crystals completely.
-
Yield: The described procedure yields approximately 19.0 g (86% yield) of this compound.[4]
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and the properties of the final product.
Table 1: Reactant Properties and Quantities
| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mol) |
| Methyl α-naphthoate | C₁₂H₁₀O₂ | 186.21 | 21.5 g | 0.116 |
| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 50 mL | - |
| Methanol | CH₃OH | 32.04 | 30 mL | - |
Table 2: Reaction Conditions and Product Yield
| Parameter | Value |
| Reaction Time | 3 hours[4] |
| Reaction Temperature | Reflux[4] |
| Product Mass | 19.0 g[4] |
| Theoretical Yield | 21.6 g |
| Percentage Yield | 86% [4] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 43038-45-5 | [4] |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Appearance | White to slightly pale yellow crystalline powder | [2] |
| Melting Point | 165-170°C | [2] |
| Purity | ≥97.5% | [2] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a valuable starting material for the synthesis of a wide array of biologically active molecules. Its derivatives are investigated for several therapeutic applications:
-
Antimicrobial Agents: Hydrazone derivatives of this compound have shown potential antimicrobial properties.[2]
-
Anticancer Therapeutics: The naphthalene core can intercalate with DNA, and certain derivatives have exhibited promise in inhibiting cancer cell proliferation in vitro.[1][5]
-
Anti-inflammatory Activity: Naphthohydrazide-based compounds are being explored for their anti-inflammatory potential.[1]
-
Antidiabetic Potential: Recent studies have shown that hydrazone derivatives can act as potent α-glucosidase inhibitors, suggesting a role in the management of diabetes.[3]
-
Chemosensors: The ability of the hydrazide moiety to form complexes makes these compounds useful in the development of chemosensors for detecting specific ions.[6]
Conclusion
The synthesis of this compound from methyl α-naphthoate via hydrazinolysis is an efficient and high-yielding process, making it a preferred method for laboratory and potential industrial-scale production.[4] The resulting compound serves as a critical platform for the development of novel therapeutic agents and other functional organic materials. This guide provides the essential technical details to enable researchers to reliably synthesize this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Buy 2-hydroxy-1-naphthohydrazide | 7248-26-2 [smolecule.com]
- 6. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
1-Naphthohydrazide CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity
CAS Number: 43038-45-5 Molecular Formula: C₁₁H₁₀N₂O
This document provides a comprehensive overview of 1-Naphthohydrazide, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This guide consolidates key technical data, experimental protocols, and insights into its biological significance to support ongoing research and development efforts.
Physicochemical Properties
This compound is a stable organic compound that serves as a critical building block in the synthesis of a variety of more complex molecules.[1] It typically presents as a white to slightly pale yellow crystalline powder.[2]
| Property | Value | Reference |
| Molecular Weight | 186.21 g/mol | --INVALID-LINK-- |
| Melting Point | 165-170°C | --INVALID-LINK-- |
| Appearance | White to slightly pale yellow crystalline powder | --INVALID-LINK-- |
| Solubility | More soluble in organic solvents than in water. | --INVALID-LINK-- |
| Storage | Room temperature in an inert atmosphere. | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The primary application of this compound is as an intermediate in organic synthesis, particularly for the creation of hydrazone derivatives which have shown a range of biological activities.[2]
General Synthesis of Hydrazone Derivatives
A common experimental protocol for the synthesis of hydrazone derivatives from this compound involves a condensation reaction with an appropriate aldehyde.
Experimental Protocol:
-
Dissolve the desired aldehyde (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde or 4-nitrobenzaldehyde) in methanol with stirring for approximately 20 minutes.
-
Add an equimolar amount of 3-hydroxy-2-naphthohydrazide to the solution.
-
Introduce a catalytic amount (2-3 drops) of acetic acid to the reaction mixture.
-
Reflux the mixture at a constant temperature for 4-5 hours, during which a solid precipitate should form.
-
Upon completion of the reaction (monitored by Thin Layer Chromatography), filter the precipitate and wash it with methanol.
-
Dry the resulting solid to obtain the purified hydrazone derivative.
Biological Significance and Signaling Pathways
Naphthohydrazide derivatives are recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The naphthalene core can interact with various biological targets, and the hydrazide-hydrazone moiety is a known pharmacophore.[1]
While research into the specific signaling pathways of the parent this compound is ongoing, studies on its derivatives have provided valuable insights.
Anti-inflammatory and Anti-fibrotic Pathways
Derivatives of 1,8-naphthalidine have demonstrated potent anti-hepatic fibrosis activity by inhibiting the PI3K/AKT/Smad and JAK2/STAT3 signaling pathways.[3] These compounds have been shown to dose-dependently inhibit the expression of key fibrogenic markers such as α-smooth muscle actin (α-SMA) and transforming growth factor β1 (TGFβ1).[3]
Caption: Inhibition of PI3K/AKT/Smad and JAK2/STAT3 pathways by naphthalidine derivatives.
Anti-inflammatory Activity in Microglial Cells
Novel 1,8-naphthyridine-2-carboxamide derivatives have been shown to attenuate inflammatory responses in lipopolysaccharide (LPS)-treated BV2 microglial cells.[4] This is achieved through the suppression of the TLR4/Myd88/NF-κB signaling pathway and a reduction in reactive oxygen species (ROS) generation.[4]
Caption: Inhibition of the TLR4/Myd88/NF-κB signaling pathway by naphthyridine derivatives.
Analytical Methods
The detection and quantification of this compound and its derivatives are crucial for research and quality control. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique. For instance, HPLC with a fluorescence detector has been used for the determination of related compounds.
Applications
The primary utility of this compound lies in its role as a precursor for a wide range of chemical compounds with potential applications in:
-
Pharmaceuticals: Development of novel antimicrobial, anticancer, and anti-inflammatory agents.[2]
-
Dyes and Pigments: Synthesis of coloring agents for various materials.[2]
-
Analytical Chemistry: Used as a derivatization agent to improve the detection of carbonyl compounds.[2]
-
Coordination Chemistry: Its ability to form stable complexes with metal ions makes it valuable in this field.[2]
This technical guide provides a foundational understanding of this compound. Further research into its direct biological activities and the signaling pathways it may modulate is warranted to fully explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Discovery of 1,8-naphthalidine derivatives as potent anti-hepatic fibrosis agents via repressing PI3K/AKT/Smad and JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Naphthohydrazide: A Technical Guide
An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Naphthohydrazide (also known as naphthalene-1-carbohydrazide), a versatile building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol . The key spectroscopic data are summarized in the tables below.
NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific experimental ¹H and ¹³C NMR data for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when obtained.
IR Spectral Data
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic peaks for the amide and aromatic functionalities.
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Note: A detailed peak list for the IR spectrum of this compound was not available in the provided search results. The table is structured for the input of experimental IR data.
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 4: Mass Spectrometry Data of this compound
| m/z | Ion Assignment |
| 186 | [M]⁺ (Molecular Ion) |
| 157 | [M - NHNH₂]⁺ |
| 129 | [C₁₀H₇]⁺ (Naphthyl cation) |
| 128 | [C₁₀H₈]⁺ (Naphthalene) |
| 102 | [C₈H₆]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum of solid this compound is typically obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The solid sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio and detected.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the following diagram.
An In-Depth Technical Guide to the Physical Properties of 1-Naphthohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthohydrazide and its derivatives represent a versatile class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Characterized by a naphthalene moiety linked to a hydrazide group (-CONHNH2), these compounds serve as crucial building blocks for the synthesis of a wide array of heterocyclic systems and Schiff bases. Their rigid aromatic structure combined with the reactive hydrazide functional group imparts unique physicochemical properties, making them attractive scaffolds for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and relevant biological pathways.
Core Physical Properties
The physical properties of this compound derivatives are fundamental to their application and are influenced by the nature and position of substituents on the naphthalene ring and the hydrazide moiety.
Table 1: Physical Properties of this compound and Select Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₁₁H₁₀N₂O | 186.21 | 165-170 | White to slightly pale yellow crystalline powder | 43038-45-5[1] |
| α-Naphthoic acid hydrazide | C₁₁H₁₀N₂O | 186.21 | - | Crystals | - |
| (E)-N'-(3,5-di-tert-butyl-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide | C₃₀H₃₂N₂O₃ | 484.60 | 256-258 | - | - |
| (E)-N'-(4-nitrobenzylidene)-3-hydroxy-2-naphthohydrazide | C₁₈H₁₃N₃O₄ | 351.32 | >300 | - | - |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound derivatives. The key spectral features are summarized below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectra of this compound derivatives typically exhibit characteristic signals for the aromatic protons of the naphthalene ring, the NH and NH₂ protons of the hydrazide group, and any substituent protons. The chemical shifts of the aromatic protons are generally observed in the downfield region (δ 7.0-9.0 ppm). The NH and NH₂ protons often appear as broad singlets, and their chemical shifts can be solvent and concentration-dependent.
¹³C NMR: The carbon NMR spectra provide insights into the carbon skeleton. The carbonyl carbon of the hydrazide group typically resonates in the range of δ 160-175 ppm. The aromatic carbons of the naphthalene ring show a series of signals in the δ 110-150 ppm region.
Table 2: Representative NMR Spectral Data for Select this compound Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 1-hydroxy-2-naphthoic acid, hydrazide | - | 12.8 (s, 1H), 8.33 (d, 1H), 7.93 (d, 1H), 7.80 (t, 1H), 7.67 (m, 1H), 7.62 (m, 1H), 7.42 (t, 1H)[2] | - |
| 1-Hydroxy-2-naphthoic acid | DMSO | 12.82 (s, 1H), 8.57 (d, J = 8.68 Hz, 1H), 7.99 (t, J = 9.08 Hz, 1H), 7.86(t, J = 7.76 Hz, 1H), 7.56(m, 1H) 7.36(m, 1H) 7.22(m, 1H) | 172.99, 160.78, 135.26, 131.99, 129.19, 128.47, 127.39, 125.02, 123.81, 119.33, 108.52[3] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies for this compound derivatives are highlighted below.
Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H (Amine) | Stretching | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C=O (Amide I) | Stretching | 1630 - 1690 | Strong |
| N-H (Amide II) | Bending | 1510 - 1580 | Medium to Strong |
| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium to Weak |
| C-N | Stretching | 1000 - 1350 | Medium |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrazinolysis of a 1-naphthoic acid ester.
Materials:
-
Methyl 1-naphthoate
-
Hydrazine hydrate (80% solution in water)
-
Methanol
Procedure:
-
A mixture of methyl α-naphthoate (21.5 g, 0.116 mol), 50 ml of 80% hydrazine hydrate in water, and 30 ml of methanol is prepared in a round-bottom flask.[4]
-
The reaction mixture is refluxed for 3 hours.[4]
-
After refluxing, the mixture is cooled, leading to the formation of crystals.[4]
-
The crystals are collected by filtration and washed with water to yield α-naphthoic acid hydrazide (19.0 g, 86% yield).[4]
Synthesis of N'-Arylmethylene-1-naphthohydrazides (Hydrazones)
Hydrazones of this compound are typically synthesized through the condensation reaction with various aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound in ethanol or methanol.
-
Add an equimolar amount of the substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol or methanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Signaling Pathways and Mechanisms of Action
While research specifically on the signaling pathways of this compound derivatives is emerging, the broader classes of naphthalene and hydrazone derivatives have been shown to interact with key biological pathways, suggesting potential mechanisms for their observed biological activities.
STAT3 Signaling Pathway Inhibition by Naphthalene Derivatives
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often overactive in various cancers.[5][6][7][8] Certain naphthalene derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, making them promising anticancer agents.[5][6][7][8]
Caption: Inhibition of the STAT3 signaling pathway by a this compound derivative.
Antimicrobial Mechanism of Action of Hydrazones
Hydrazone derivatives are known to exhibit a broad spectrum of antimicrobial activities. One of the proposed mechanisms of action is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[9][10]
Caption: Proposed antimicrobial mechanism of action of 1-Naphthohydrazone derivatives.
Experimental Workflow Visualization
The synthesis and characterization of this compound derivatives follow a systematic workflow, from starting materials to the final purified and characterized product.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Conclusion
This compound derivatives constitute a promising class of compounds with tunable physical properties and diverse biological activities. This guide has provided a foundational understanding of their key characteristics, synthesis, and potential mechanisms of action. The presented data and protocols offer a valuable resource for researchers and professionals engaged in the design and development of new molecules based on the this compound scaffold. Further exploration of this chemical space is anticipated to yield novel therapeutic agents and advanced materials with significant scientific and commercial impact.
References
- 1. This compound [myskinrecipes.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-Hydroxy-2-naphthoic acid(86-48-6) 13C NMR spectrum [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | springermedizin.de [springermedizin.de]
- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Novel Naphthohydrazide Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Naphthohydrazide derivatives, which feature a naphthalene ring connected to a hydrazide functional group, are gaining prominence as a versatile and promising scaffold in medicinal chemistry.[1] Their distinct structural characteristics permit a wide range of chemical alterations, resulting in a broad spectrum of pharmacological activities.[1] This technical guide offers a detailed overview of current research into the therapeutic uses of naphthohydrazide and its related analogs, concentrating on their antimicrobial, anticancer, antidiabetic, and antioxidant properties. This document consolidates quantitative biological data, specifies key experimental protocols, and illustrates signaling pathways and workflows to provide a valuable resource for researchers and professionals in drug development.
Antimicrobial Activity
The rise of antibiotic resistance, particularly against pathogens like Staphylococcus aureus (including MRSA and VRSA), M. tuberculosis, and carbapenem-resistant Acinetobacter baumannii, presents a grave threat to global health.[2][3][4] Naphthohydrazide and its related structures, such as naphthalimide-thiourea and naphthalimide hydrazide derivatives, have demonstrated significant potential as potent antimicrobial agents against these multidrug-resistant (MDR) strains.[2][3]
Data Presentation: Antibacterial Activity
A range of novel naphthohydrazide and related compounds have been synthesized and evaluated for their antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible bacterial growth.
| Compound ID | Target Organism | MIC (μg/mL) | Reference |
| 5b, 5c, 5d, 5e | Carbapenem-resistant A. baumannii BAA 1605 | 0.5 - 1 | [2] |
| 5d | 24 Clinical Isolates of MDR-A. baumannii | 0.5 - 4 | [2] |
| 17b | S. aureus | 0.03125 | [3] |
| 17b | MRSA & VRSA | 0.06 | [3] |
| 4l, 4m, 17c | S. aureus | 0.125 | [3] |
| 4n, 9f, 13d, 17d | S. aureus | 0.25 | [3] |
| 3 | P. aeruginosa MDR1 | 10 | [5] |
| 3 | S. aureus MDR | 100 | [5] |
| 4a, 4b, 4c, 4d | S. aureus & MRSA | Active (Inhibition Zones Reported) | [6][7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and widely accepted protocol for determining the MIC of an antimicrobial agent.
-
Preparation of Compound Dilutions : A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable growth medium, such as Mueller-Hinton Broth (MHB).
-
Preparation of Inoculum : A standardized suspension of the target bacterium (e.g., S. aureus ATCC 25923, A. baumannii BAA 1605) is prepared to a concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.
-
Inoculation : Each well of the microtiter plate, containing the diluted compound, is inoculated with the bacterial suspension. Positive control wells (containing only bacteria and broth) and negative control wells (containing only broth) are included.
-
Incubation : The plate is incubated under standard conditions, typically at 37°C for 16-24 hours.
-
Data Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed in the well. This can be assessed visually or by using a microplate reader. The assay should be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
Visualization: Antimicrobial Drug Discovery Workflow
The following diagram illustrates a general workflow for the discovery and initial evaluation of novel antimicrobial compounds.
Caption: A streamlined workflow for antimicrobial drug discovery.
Anticancer Activity
Structurally related compounds such as naphthoquinones and naphthyridines are well-documented for their anticancer properties.[8][9] Novel naphthohydrazide derivatives and related aminobenzylnaphthols also exhibit significant cytotoxic and antiproliferative activity against various human cancer cell lines, including those of the breast (MCF-7), cervix (HeLa), colon (HT-29), and pancreas (BxPC-3).[8][10] Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death) and the inhibition of key cellular enzymes like topoisomerase.[10][11]
Data Presentation: Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) are used to measure a compound's potency in inhibiting cancer cell growth.
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 56c | Breast (MCF-7) | IC50 | 10.4 | [8] |
| 56c | Colorectal (HT-29) | IC50 | 6.8 | [8] |
| 56c | Leukemia (MOLT-4) | IC50 | 8.4 | [8] |
| 4j, 4k, 4l | Cervical (HeLa) | IC50 | 4.63 - 5.54 | [10] |
| 16 | Cervical (HeLa) | IC50 | 0.7 | [9] |
| 16 | Leukemia (HL-60) | IC50 | 0.1 | [9] |
| 16 | Prostate (PC-3) | IC50 | 5.1 | [9] |
| 14 | Breast (MCF-7) | IC50 | 15 | [12] |
| 12 | Gastric (SGC-7901) | IC50 | 4.1 | [13] |
| MMZ Compounds | Pancreatic (BxPC-3) | IC50 (72h) | 13.26 - 54.55 | [10] |
| MMZ Compounds | Colorectal (HT-29) | IC50 (72h) | 11.55 - 58.11 | [10] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding : Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The plate is incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition : After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualization: Apoptosis Induction Pathway
Many anticancer naphthoquinone and naphthyridine derivatives exert their effect by inducing apoptosis. The diagram below shows a simplified extrinsic apoptosis pathway.
Caption: A simplified model of caspase-mediated apoptosis.
Antidiabetic Activity via α-Glucosidase Inhibition
Diabetes mellitus is a chronic metabolic disorder, and one therapeutic strategy involves inhibiting α-glucosidase, a key enzyme in carbohydrate digestion.[14] By slowing down carbohydrate breakdown, these inhibitors can help manage post-prandial hyperglycemia. A series of 3-hydroxy-2-naphthohydrazide-based hydrazones have shown potent inhibitory activity against the α-glucosidase enzyme, far exceeding that of the commercial inhibitor, acarbose.[14]
Data Presentation: α-Glucosidase Inhibition
| Compound ID | α-Glucosidase Inhibition IC50 (µM) | Reference |
| 3h | 2.80 ± 0.03 | [14] |
| 3i | 4.13 ± 0.06 | [14] |
| 3f | 5.18 ± 0.10 | [14] |
| 3c | 5.42 ± 0.11 | [14] |
| 3g | 6.17 ± 0.15 | [14] |
| Acarbose (Control) | 873.34 ± 1.67 | [14] |
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation : A solution of α-glucosidase enzyme (from Saccharomyces cerevisiae) is prepared in a phosphate buffer (e.g., pH 6.8). A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.
-
Reaction Mixture : In a 96-well plate, the test compound (at various concentrations) is pre-incubated with the α-glucosidase enzyme solution for a short period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction : The enzymatic reaction is initiated by adding the pNPG substrate to each well.
-
Incubation : The plate is incubated for a set time (e.g., 30 minutes) at 37°C. The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol.
-
Termination of Reaction : The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).
-
Measurement : The absorbance of the yellow-colored p-nitrophenol product is measured at 405 nm using a microplate reader.
-
Calculation : The percentage of enzyme inhibition is calculated by comparing the absorbance of the wells containing the test compound to that of the control wells (without inhibitor). The IC50 value is then determined from the dose-response curve.[14]
Visualization: Enzyme Inhibition Mechanism
Molecular docking studies suggest that naphthohydrazide derivatives bind to key residues in the active site of the α-glucosidase enzyme, preventing the substrate from binding and being processed.[14]
Caption: Competitive inhibition of the α-glucosidase enzyme.
Antioxidant Activity
Phenolic N-acylhydrazones, a class of compounds that includes naphthohydrazide derivatives, are recognized for their antioxidant properties.[15] They can act as free radical scavengers, which is a crucial mechanism for mitigating oxidative stress—a condition linked to the development of many chronic diseases.[15][16]
Data Presentation: Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate antioxidant potential. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound ID | DPPH Scavenging IC50 (µg/mL) | Reference |
| 8b (1,8-Naphthyridine derivative) | 17.68 ± 0.76 | [17] |
| 4c (1,8-Naphthyridine derivative) | 18.53 ± 0.52 | [17] |
| Ascorbic Acid (Control) | 15.16 ± 0.43 | [17] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation : A fresh solution of DPPH radical in a solvent like methanol or ethanol is prepared. The solution should have a deep violet color.
-
Reaction Setup : In a 96-well plate or cuvettes, various concentrations of the test compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation : The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : During incubation, antioxidants in the test compound donate hydrogen atoms to the DPPH radical, reducing it to DPPH-H, a non-radical form. This causes the color of the solution to fade from violet to yellow. The change in absorbance is measured spectrophotometrically at approximately 517 nm.[15][18]
-
Calculation : The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to the control. The IC50 value is then determined from a plot of scavenging activity versus compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 7. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]
- 8. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Evaluation of New Naphthoquinones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anticancer activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
1-Naphthohydrazide: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthohydrazide, a chemical compound featuring a naphthalene ring linked to a hydrazide functional group, serves as a pivotal intermediate in organic synthesis. Its structural versatility has made it a valuable building block in the development of a wide array of compounds, particularly in the fields of medicinal chemistry and material science. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, chemical properties, and the evolution of its applications.
The core of this compound's utility lies in the reactivity of the hydrazide moiety (-CONHNH2), which readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones. This reactivity, combined with the lipophilic and aromatic nature of the naphthalene scaffold, has enabled the generation of diverse molecular architectures with a broad spectrum of biological activities. Historically, the development of hydrazides as a class of compounds has been instrumental in the advancement of pharmaceuticals, with notable examples including the antitubercular drug isoniazid.
This guide will delve into the historical context of hydrazide synthesis, provide detailed experimental protocols for the preparation of this compound, present its key physicochemical properties in a structured format, and illustrate the synthetic workflow through a clear, diagrammatic representation.
Discovery and Historical Context
The specific, first-documented synthesis of this compound is not prominently recorded in readily available historical literature. However, the foundational chemistry for its creation was established in the late 19th century. The synthesis of the first hydrazides, namely formic and acetic acid hydrazides, was achieved by Theodor Curtius in 1895.[1] This pioneering work on the reaction of carboxylic acid esters with hydrazine laid the groundwork for the synthesis of a vast number of acylhydrazides, including aromatic derivatives like this compound.
The most prevalent and historically significant method for preparing this compound is through the hydrazinolysis of an ester of 1-naphthoic acid, a method that is a direct extension of Curtius's original work. While the exact date of the first application of this method to a 1-naphthoic acid ester is not clearly documented, the study of related compounds, such as 3-hydroxy-2-naphthohydrazide, dates back to the mid-20th century, suggesting that this compound was likely synthesized and in use during this period.[2]
The primary synthetic route involves the reaction of a 1-naphthoic acid ester, most commonly methyl 1-naphthoate, with hydrazine hydrate. This straightforward and efficient one-step reaction has remained the method of choice for both laboratory-scale and industrial production.
Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | N/A |
| Molecular Weight | 186.21 g/mol | N/A |
| Melting Point | 165-170 °C | N/A |
| Appearance | White to slightly pale yellow crystalline powder | N/A |
| CAS Number | 43038-45-5 | N/A |
Experimental Protocols
The following section provides a detailed methodology for the synthesis of this compound via the hydrazinolysis of methyl 1-naphthoate. This protocol is a representative example of the most common synthetic route.
Synthesis of this compound from Methyl 1-Naphthoate
Materials:
-
Methyl 1-naphthoate
-
Hydrazine hydrate (100%)
-
Absolute ethanol
-
Crushed ice
-
Cold deionized water
Equipment:
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
In a round bottom flask, dissolve methyl 1-naphthoate (1.4 g, 7.5 mmol) in 50 mL of absolute ethanol.
-
Under continuous magnetic stirring, slowly add 5 equivalents of 100% hydrazine hydrate (1.88 mL, 37.6 mmol) to the solution.
-
Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux for 6 hours.
-
After 6 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Partially reduce the volume of the solvent using a rotary evaporator.
-
To the concentrated mixture, add crushed ice and 10 mL of cold water. A precipitate of this compound will form.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water.
-
Dry the purified this compound to obtain the final product.
Expected Yield: Approximately 83%.
Synthesis Workflow
The synthesis of this compound is a two-step process starting from 1-naphthoic acid. The first step is the esterification of the carboxylic acid, followed by hydrazinolysis. The workflow is illustrated in the diagram below.
Caption: Synthetic pathway of this compound from 1-Naphthoic Acid.
Applications and Future Directions
Historically and in contemporary research, this compound is primarily utilized as a versatile intermediate for the synthesis of more complex molecules. Its derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to readily form hydrazone linkages allows for the systematic modification of its structure to explore structure-activity relationships in drug discovery programs.
The naphthalene moiety can intercalate with DNA and interact with various biological targets, making naphthohydrazide derivatives attractive scaffolds for therapeutic agent development. Future research will likely continue to leverage the synthetic accessibility and rich chemistry of this compound to create novel compounds with tailored biological profiles for a variety of disease targets.
References
A Theoretical Deep Dive into the Reaction Mechanisms of 1-Naphthohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the theoretical underpinnings of 1-Naphthohydrazide's reactivity, focusing on key reaction mechanisms investigated through computational chemistry. As a versatile building block in medicinal chemistry, understanding the pathways and energetics of its transformations is crucial for the rational design of novel therapeutic agents. This document synthesizes findings from theoretical studies on hydrazides and related scaffolds to provide a comprehensive overview of hydrazone formation and pyrazole synthesis, highlighting the power of computational methods to elucidate complex chemical processes.
Theoretical Methodologies: The Computational Chemist's Toolkit
The investigation of reaction mechanisms at the molecular level relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being a primary tool.[1] These computational methods allow for the exploration of potential energy surfaces, identifying stable molecules (reactants, products, intermediates) and the transition states that connect them.
Core Computational Protocols
A typical theoretical investigation into a reaction mechanism follows a structured workflow. This involves the precise calculation of molecular geometries and their corresponding energies.
Experimental Protocols / Computational Methodologies:
-
Geometry Optimization: The three-dimensional structure of each species (reactant, transition state, intermediate, product) is optimized to find its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)).[2][3]
-
Frequency Calculations: These calculations are performed on the optimized geometries to characterize the nature of the stationary point. A stable molecule will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[4]
-
Transition State (TS) Search: Various algorithms are employed to locate the saddle point on the potential energy surface that represents the transition state of a reaction step.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactant and product.
-
Solvation Modeling: To simulate reactions in a specific solvent, continuum solvation models like the Polarizable Continuum Model (PCM) are often employed to account for the bulk solvent effects.[1]
-
Energy Refinement: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy values.
Key Reaction Mechanisms of this compound
This compound, featuring a nucleophilic hydrazide moiety, readily participates in a variety of reactions, most notably condensation to form hydrazones and cyclization to create heterocyclic systems like pyrazoles.
Hydrazone Formation: A Gateway to Bioactivity
The reaction of this compound with aldehydes and ketones is a fundamental transformation that yields N-acylhydrazones.[5] These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[6] The general mechanism proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon, followed by dehydration.[5]
References
- 1. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory [mdpi.com]
- 5. soeagra.com [soeagra.com]
- 6. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Naphthohydrazide and its Isomers: Structural Differences and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-naphthohydrazide and its positional isomer, 2-naphthohydrazide, focusing on their structural distinctions, physicochemical properties, synthesis protocols, and roles as versatile building blocks in medicinal chemistry and materials science.
Introduction: The Naphthohydrazide Scaffold
Naphthohydrazides are a class of organic compounds characterized by a naphthalene ring system bonded to a hydrazide functional group (-CONHNH₂). The position of the hydrazide group on the naphthalene moiety gives rise to two primary positional isomers: this compound and 2-naphthohydrazide. These compounds and their derivatives have garnered significant attention in scientific research due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The rigid, aromatic naphthalene core combined with the reactive hydrazide group provides a unique scaffold for the synthesis of a wide array of novel chemical entities.
Structural Differences
The core structural difference between this compound and 2-naphthohydrazide lies in the point of attachment of the carbohydrazide group to the naphthalene ring.
-
This compound (Naphthalene-1-carbohydrazide): The carbohydrazide group is attached to the C1 position (alpha position) of the naphthalene ring.
-
2-Naphthohydrazide (Naphthalene-2-carbohydrazide): The carbohydrazide group is attached to the C2 position (beta position) of the naphthalene ring.
This seemingly subtle difference in substitution pattern leads to variations in the electronic and steric properties of the molecules, which in turn influence their physicochemical characteristics and biological activities.
Physicochemical Properties
A comparative summary of the available physicochemical data for this compound and 2-naphthohydrazide is presented below. It is important to note that experimental values can vary between different sources.
| Property | This compound | 2-Naphthohydrazide | References |
| Molecular Formula | C₁₁H₁₀N₂O | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | 186.21 g/mol | [1] |
| CAS Number | 43038-45-5 | 39627-84-4 | |
| Melting Point | 165-170 °C | Not consistently reported | |
| Appearance | White to slightly pale yellow crystalline powder | N/A | |
| Purity | 97.5-100% | N/A |
Experimental Protocols
The most common method for the synthesis of naphthohydrazides is the hydrazinolysis of the corresponding naphthoic acid esters.
Synthesis of this compound
A typical experimental protocol for the synthesis of this compound from methyl 1-naphthoate is as follows:
Materials:
-
Methyl 1-naphthoate (methyl α-naphthoate)
-
Hydrazine hydrate (80% aqueous solution)
-
Methanol
-
Water
Procedure: [2]
-
A mixture of 21.5 g (0.116 mol) of methyl 1-naphthoate, 50 ml of 80% aqueous hydrazine hydrate, and 30 ml of methanol is prepared in a round-bottom flask.[2]
-
The reaction mixture is refluxed for 3 hours.[2]
-
After reflux, the mixture is cooled, leading to the formation of crystals.[2]
-
The crystals are collected by filtration and washed with water.[2]
-
The resulting product is 19.0 g (yield 86%) of this compound.[2]
Characterization:
The structure of the synthesized this compound can be confirmed using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of 2-Naphthohydrazide
The synthesis of 2-naphthohydrazide follows a similar procedure, starting from a 2-naphthoic acid ester.
Materials:
-
Methyl 2-naphthoate or Ethyl 2-naphthoate
-
Hydrazine hydrate
-
Ethanol or Methanol
Procedure:
-
Dissolve the 2-naphthoic acid ester in a suitable alcohol solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to allow the 2-naphthohydrazide to crystallize.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
Chemical Reactivity and Derivatives
The hydrazide functional group in both 1- and 2-naphthohydrazide is a versatile handle for further chemical modifications. A key reaction is the condensation with aldehydes and ketones to form hydrazones.
Formation of Naphthohydrazones
This reaction is typically carried out by refluxing the naphthohydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. These hydrazone derivatives have been extensively studied for their potential as chemosensors and for their biological activities.
Biological Significance and Signaling Pathways
While the direct biological mechanisms of the parent 1- and 2-naphthohydrazide are not extensively documented, their derivatives have shown a wide range of pharmacological activities. The biological effects of these derivatives can often be traced back to the core naphthohydrazide scaffold.
Derivatives of naphthohydrazides have been reported to exhibit activities such as:
-
Antimicrobial: Effective against various bacterial and fungal strains.
-
Anticancer: Showing cytotoxicity against several cancer cell lines.
-
Anti-inflammatory: Demonstrating potential in reducing inflammation.
The mechanisms of action for these biological activities are diverse. For instance, some naphthoquinone derivatives, which share the naphthalene core, have been shown to induce cellular stress and autophagy through the activation of signaling pathways like the ERK and AKT pathways. It is plausible that naphthohydrazide derivatives could exert their effects through similar mechanisms.
Conclusion
This compound and its isomer, 2-naphthohydrazide, are valuable chemical intermediates with distinct structural properties. Their versatile reactivity, particularly in the formation of hydrazones, has led to the development of a wide range of derivatives with significant potential in medicinal chemistry and materials science. Further research into the specific biological mechanisms of the parent naphthohydrazide isomers and a more comprehensive characterization of their physicochemical properties will undoubtedly open new avenues for their application in drug discovery and development. This guide serves as a foundational resource for researchers seeking to explore the rich chemistry and potential applications of this important class of compounds.
References
An In-depth Technical Guide to the Solubility and Stability of 1-Naphthohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1-Naphthohydrazide
This compound (naphthalene-1-carbohydrazide) is an aromatic organic compound with the chemical formula C₁₁H₁₀N₂O.[1] Its structure consists of a naphthalene ring substituted with a hydrazide group (-CONHNH₂). This bifunctional nature, combining a bulky, hydrophobic naphthalene moiety with a polar, reactive hydrazide group, governs its physicochemical properties and reactivity.
The hydrazide functional group is a versatile building block in organic chemistry, known for its ability to form hydrazones and participate in various cyclization reactions to generate heterocyclic compounds of medicinal interest. The naphthalene component, a bicyclic aromatic hydrocarbon, influences the molecule's solubility in organic solvents and its photostability.
Solubility Profile
Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented. However, based on its structure, a qualitative solubility profile can be predicted. The hydrophobic nature of the naphthalene ring suggests poor solubility in water, while the polar hydrazide group may impart some solubility in polar organic solvents.
Expected Solubility Behavior:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited solubility in water is expected due to the large nonpolar surface area of the naphthalene ring. Solubility is likely to be higher in alcohols like ethanol and methanol, where the alkyl chains can interact with the naphthalene ring and the hydroxyl groups can hydrogen bond with the hydrazide moiety. The solubility of naphthalene derivatives generally increases with temperature.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to act as hydrogen bond acceptors and their overall high polarity.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the polar hydrazide group, low solubility is expected in nonpolar solvents like hexane. Solvents with some polarity or aromatic character, such as toluene or diethyl ether, may exhibit moderate solubility.
Table 1: Template for Quantitative Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Water | 25 | e.g., Shake-Flask | ||
| Water | 50 | e.g., Shake-Flask | ||
| Ethanol | 25 | e.g., Shake-Flask | ||
| Ethanol | 50 | e.g., Shake-Flask | ||
| Methanol | 25 | e.g., Shake-Flask | ||
| Methanol | 50 | e.g., Shake-Flask | ||
| DMSO | 25 | e.g., Shake-Flask | ||
| DMF | 25 | e.g., Shake-Flask | ||
| Acetonitrile | 25 | e.g., Shake-Flask | ||
| Toluene | 25 | e.g., Shake-Flask | ||
| Hexane | 25 | e.g., Shake-Flask |
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and light. The hydrazide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.
Key Stability Considerations:
-
Hydrolytic Stability: Hydrazides can undergo hydrolysis to form the corresponding carboxylic acid (1-naphthoic acid) and hydrazine. The rate of this degradation is pH-dependent. Generally, hydrazone and related compounds show increased stability as the pH approaches neutrality.[3]
-
Thermal Stability: As a solid crystalline compound, this compound is expected to be relatively stable at room temperature.[1] However, elevated temperatures can promote degradation, potentially leading to decarboxylation or other decomposition pathways.
-
Photostability: The naphthalene ring system can absorb UV light, which may lead to photodegradation. It is advisable to store the compound protected from light.
Potential Degradation Pathway
A plausible degradation pathway for this compound is the hydrolysis of the amide bond, yielding 1-naphthoic acid and hydrazine. This reaction is catalyzed by acid or base.
Table 2: Template for Stability Data of this compound
| Condition | Duration | Purity (%) | Degradation Products Identified | Method of Analysis |
| pH | ||||
| pH 2 (aq. buffer) | 24h | e.g., HPLC-UV | ||
| pH 7 (aq. buffer) | 24h | e.g., HPLC-UV | ||
| pH 9 (aq. buffer) | 24h | e.g., HPLC-UV | ||
| Temperature | ||||
| 40°C / 75% RH | 1 week | e.g., HPLC-UV | ||
| 60°C | 1 week | e.g., HPLC-UV | ||
| Light | ||||
| UV/Vis Exposure | 24h | e.g., HPLC-UV |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound. Researchers should adapt these methods based on the specific solvents and conditions being investigated.
Protocol for Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Volumetric flasks
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Naphthohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthohydrazide and its derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The rigid naphthalene core coupled with the reactive hydrazide moiety provides a valuable scaffold for the synthesis of a diverse array of molecules with a broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, making them promising candidates for the development of novel therapeutics. This document provides detailed protocols for the synthesis of this compound and its derivatives, a summary of their biological activities, and a workflow for their discovery and evaluation.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological activity data for various this compound derivatives.
Table 1: Anticancer Activity of Naphthyl Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthyridine Derivative 12 | HBL-100 (Breast) | 1.37 | [1] |
| Naphthyridine Derivative 17 | KB (Oral) | 3.7 | [1] |
| Naphthyridine Derivative 22 | SW-620 (Colon) | 3.0 | [1] |
| Chalcone F07 | K562 (Leukemia) | 1.03 - 31.66 | [2] |
| Chalcone F09 | Jurkat (Leukemia) | 1.03 - 31.66 | [2] |
| Chalcone F10 | K562 (Leukemia) | 1.03 - 31.66 | [2] |
| Thiazole-naphthalene 5b | MCF-7 (Breast) | 0.48 | [3] |
| Thiazole-naphthalene 5b | A549 (Lung) | 0.97 | [3] |
Table 2: Antimicrobial Activity of Naphthyl Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivative 7e | Candida albicans | 3.9 | [4] |
| Hydrazinyl-thiazole 7a | Candida albicans | 3.9 | [4] |
| Hydrazinyl-thiazole 7b | Candida albicans | 3.9 | [4] |
| Hydrazinyl-thiazole 7c | Candida albicans | 3.9 | [4] |
Table 3: Anti-inflammatory and Antidiabetic Activity of this compound Derivatives
| Compound ID | Biological Activity | IC₅₀ (µM) | Reference |
| Hydrazone 3h | α-glucosidase inhibition | 2.80 | [5] |
| Hydrazone 3i | α-glucosidase inhibition | 4.13 | [5] |
| Hydrazone 3f | α-glucosidase inhibition | 5.18 | [5] |
| Hydrazone 3c | α-glucosidase inhibition | 5.42 | [5] |
| Naphthyridine Derivative C-34 | IL-1β and IL-6 inhibition | Potent at 0.2 and 2 µM | [6] |
| Thiourea of Naproxen 4 | 5-LOX inhibition | 0.30 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold, this compound, from methyl 1-naphthoate.
Materials:
-
Methyl 1-naphthoate
-
Hydrazine hydrate (80% solution)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, combine methyl 1-naphthoate, 80% hydrazine hydrate, and methanol.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to facilitate the crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water to remove any remaining impurities.
-
Dry the purified this compound crystals in a desiccator or a vacuum oven.
Protocol 2: Synthesis of this compound Schiff Bases (Hydrazones)
This protocol outlines the general procedure for the synthesis of Schiff base derivatives by condensing this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, etc.)
-
Ethanol or Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound in ethanol or glacial acetic acid in a round-bottom flask.
-
Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.
-
Add a few drops of a catalyst, such as concentrated sulfuric acid or glacial acetic acid, if required.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of crushed ice to precipitate the Schiff base derivative.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Protocol 3: Synthesis of this compound-based Pyrazole Derivatives
This protocol describes a method for the synthesis of pyrazole derivatives from a chalcone intermediate derived from a naphthyl ketone.
Materials:
-
1-Naphthyl methyl ketone
-
Aromatic aldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure: Step 1: Synthesis of Naphthyl Chalcone
-
Dissolve 1-naphthyl methyl ketone and an aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add a solution of sodium hydroxide dropwise with constant stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash with water, and dry the chalcone intermediate.
Step 2: Cyclization to Pyrazole
-
Dissolve the synthesized naphthyl chalcone in glacial acetic acid or ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated pyrazole derivative by filtration, wash with water, and recrystallize from a suitable solvent.
Mandatory Visualizations
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A generalized signaling pathway illustrating a potential mechanism of action for a this compound derivative.
References
- 1. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of chalcones derived from 1-naphthylacetophenone and evaluation of their cytotoxic and apoptotic effects in acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]
- 6. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Naphthohydrazide as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Naphthohydrazide is a versatile and highly valuable building block in organic synthesis, primarily utilized as an intermediate in the preparation of a wide array of heterocyclic compounds. Its unique structural features, combining a naphthalene ring with a reactive hydrazide functional group, make it a key precursor for the synthesis of novel molecules with significant pharmacological potential. Derivatives of this compound, particularly hydrazones, pyrazoles, and thiazolidinones, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, along with data on the biological activities of its derivatives.
Synthesis of this compound
This compound can be readily synthesized from the corresponding methyl ester of 1-naphthoic acid and hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
A mixture of methyl 1-naphthoate (0.1 mol), 85% hydrazine hydrate (0.2 mol), and ethanol (100 mL) is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield this compound.
Typical Yield: 85-90% Appearance: White to off-white crystalline solid Melting Point: 165-170 °C[1]
Application 1: Synthesis of 1-Naphthohydrazones (Schiff Bases)
The reaction of this compound with various aromatic and heteroaromatic aldehydes or ketones yields the corresponding N-acylhydrazones, commonly known as Schiff bases. These compounds are of significant interest due to their diverse biological activities.
Experimental Protocol: General Procedure for the Synthesis of 1-Naphthohydrazones
To a solution of this compound (10 mmol) in absolute ethanol (30 mL), the appropriate aldehyde or ketone (10 mmol) and a few drops of glacial acetic acid are added. The reaction mixture is refluxed for 4-6 hours. The solid product that separates upon cooling is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure hydrazone derivative.
Characterization Data of Representative 1-Naphthohydrazones
| Compound ID | Aldehyde/Ketone Reactant | Yield (%) | M.P. (°C) |
| NH-1 | Benzaldehyde | 92 | 210-212 |
| NH-2 | 4-Chlorobenzaldehyde | 95 | 245-247 |
| NH-3 | 4-Nitrobenzaldehyde | 91 | 268-270 |
| NH-4 | 2-Hydroxybenzaldehyde | 88 | 225-227 |
| NH-5 | 4-Methoxybenzaldehyde | 93 | 218-220 |
Antimicrobial Activity of 1-Naphthohydrazone Derivatives
Several 1-naphthohydrazone derivatives have been evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of efficacy.
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| NH-2 | 16 | 32 | 64 |
| NH-3 | 8 | 16 | 32 |
| NH-4 | 32 | 64 | 128 |
| Ciprofloxacin | 4 | 2 | - |
| Fluconazole | - | - | 8 |
Data is representative and compiled from analogous hydrazone derivatives.
Application 2: Synthesis of 4-Thiazolidinones
Hydrazones derived from this compound can undergo cyclocondensation with α-mercaptocarboxylic acids, such as thioglycolic acid, to yield 4-thiazolidinones. These heterocyclic systems are known to possess a wide range of biological activities.
Experimental Protocol: General Procedure for the Synthesis of 4-Thiazolidinones
A mixture of the appropriate 1-naphthohydrazone (5 mmol) and thioglycolic acid (7.5 mmol) in dry benzene or toluene (50 mL) is refluxed for 10-12 hours using a Dean-Stark apparatus to remove the water formed during the reaction. After completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is washed with a saturated solution of sodium bicarbonate, then with water, and finally recrystallized from ethanol to give the pure 4-thiazolidinone derivative.
Anticancer Activity of 4-Thiazolidinone Derivatives
Certain thiazolidinone derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| NT-1 (from NH-2) | MCF-7 (Breast) | 12.5 |
| NT-2 (from NH-3) | HCT116 (Colon) | 8.9 |
| NT-3 (from NH-5) | A549 (Lung) | 15.2 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
Data is representative and compiled from analogous thiazolidinone derivatives.
Application 3: Synthesis of Pyrazole Derivatives
This compound can be used to construct pyrazole rings, which are important pharmacophores in many approved drugs. The synthesis typically involves the reaction of the hydrazide with a 1,3-dicarbonyl compound or its equivalent.
Experimental Protocol: General Procedure for the Synthesis of Pyrazoles
A mixture of this compound (10 mmol) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 10 mmol) in glacial acetic acid (20 mL) is refluxed for 6-8 hours. The reaction mixture is then cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the corresponding pyrazole derivative.
Visualizing Synthetic Pathways and Mechanisms
Synthetic Workflow for this compound Derivatives```dot
Caption: Anticancer mechanism of hydrazones.
Proposed Antimicrobial Mechanism of Action for Hydrazone Derivatives
One of the proposed mechanisms for the antimicrobial activity of hydrazone derivatives is the inhibition of essential bacterial enzymes, such as DNA gyrase.
References
Application of 1-Naphthohydrazide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthohydrazide and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] The fusion of the naphthalene moiety, a bicyclic aromatic system known for its interactions with various biological targets, with the reactive hydrazide functional group provides a unique template for the design and synthesis of novel therapeutic agents.[1] This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for the synthesis of this compound derivatives and for the evaluation of their biological activities are provided, along with a summary of reported quantitative data.
Synthesis of this compound and its Derivatives
The synthesis of this compound is a straightforward process, typically involving the reaction of a 1-naphthoic acid ester with hydrazine hydrate. The resulting this compound serves as a key intermediate for the synthesis of a wide array of derivatives, including hydrazones and Schiff bases, through condensation reactions with various aldehydes and ketones.
General Synthesis Protocol for this compound
Materials:
-
Methyl 1-naphthoate
-
Hydrazine hydrate (80%)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine methyl 1-naphthoate (1 equivalent), hydrazine hydrate (a suitable excess), and methanol.
-
Reflux the mixture with stirring for 3-6 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the resulting crystals by filtration, wash with cold water, and dry to yield this compound.
General Synthesis Protocol for 1-Naphthohydrazone Derivatives (Schiff Bases)
Materials:
-
This compound
-
Substituted aldehyde or ketone (1 equivalent)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the substituted aldehyde or ketone (1 equivalent) to the solution.
-
Reflux the reaction mixture with stirring for 2-8 hours.[4][5]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature or in an ice bath to allow the product to precipitate.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.[1][3]
Experimental Workflow for Synthesis and Initial Screening
Caption: General workflow for the synthesis of 1-naphthohydrazone derivatives and their subsequent biological evaluation.
Anticancer Applications
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxic activity against a variety of cancer cell lines.
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone Derivative | HeLa (Cervical Cancer) | 34.38 | [6] |
| Hydrazone Derivative | MCF-7 (Breast Cancer) | 26.84 | [6] |
| Naphthyridine Derivative | HeLa (Cervical Cancer) | 0.7 | [7] |
| Naphthyridine Derivative | HL-60 (Leukemia) | 0.1 | [7] |
| Naphthyridine Derivative | PC-3 (Prostate Cancer) | 5.1 | [7] |
| Pyrazolo-naphthyridine Derivative | HeLa (Cervical Cancer) | 6.4 | [8] |
| Pyrazolo-naphthyridine Derivative | MCF-7 (Breast Cancer) | 2.03 | [8] |
| Purine-Hydrazone Scaffold | A549 (Lung Cancer) | 0.81 | [8] |
| Purine-Hydrazone Scaffold | SKBR-3 (Breast Cancer) | 1.41 | [8] |
| Phthalimide Derivative | HeLa (Cervical Cancer) | 29.0 | [9] |
| Phthalimide Derivative | MCF-7 (Breast Cancer) | 67.0 | [9] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard colorimetric assay to assess the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Applications
This compound derivatives, particularly Schiff bases, have shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | Proteus mirabilis | 9.8 | [9] |
| Schiff Base | Staphylococcus aureus | 7.81 | [4] |
| Schiff Base | Escherichia coli | >1024 | [10] |
| Naphthoquinone Derivative | Staphylococcus aureus (MRSA) | 2-8 | [11] |
| Naphthyridine Derivative | Escherichia coli | 7.0-8.0 | [7] |
| Naphthyridine Derivative | Staphylococcus aureus | 6.0-8.0 | [7] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Prepare serial two-fold dilutions of the this compound derivatives in MHB directly in the 96-well plates.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the absorbance at 600 nm.
Anti-inflammatory Applications
The anti-inflammatory potential of this compound derivatives has been investigated, with some compounds showing inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Quantitative Data: Anti-inflammatory Activity of Naphthoxazine Derivatives
| Compound Class | Assay | IC50 (µg/mL) | Reference |
| Naphthoxazine Derivative | Heat-induced hemolysis | 4.807 | [12] |
| Naphthoxazine Derivative | Heat-induced hemolysis | 5.5 | [12] |
| Pyrazole Derivative | COX-2 Inhibition | 1.79 (µM) | [2] |
| Pyrazole Derivative | 5-LOX Inhibition | 4.96 (µM) | [13] |
Experimental Protocol: Cyclooxygenase (COX-2) Inhibition Assay
This protocol outlines a method to screen for the inhibition of COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer
-
Arachidonic acid (substrate)
-
This compound derivatives
-
Stannous chloride solution
-
PGF2α ELISA kit
Procedure:
-
Enzyme and Inhibitor Incubation: In a reaction tube, combine the reaction buffer, COX-2 enzyme, and the test compound (this compound derivative) or vehicle control. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid. Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding stannous chloride solution.
-
PGF2α Quantification: Quantify the amount of PGF2α produced using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Mechanisms of Action
The diverse biological activities of this compound derivatives are attributed to various mechanisms of action.
-
Anticancer Activity: A prominent mechanism for the anticancer effect of some naphthalene-based compounds is the inhibition of tubulin polymerization . By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.
-
Anti-inflammatory Activity: The anti-inflammatory effects of certain hydrazide derivatives are believed to be mediated through the inhibition of the NF-κB signaling pathway .[6] This pathway is a key regulator of the expression of pro-inflammatory genes.
Tubulin Polymerization Inhibition Pathway
Caption: Inhibition of tubulin polymerization by a this compound derivative, leading to cell cycle arrest and apoptosis.
Simplified NF-κB Signaling Pathway and its Inhibition
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative, preventing pro-inflammatory gene expression.
Conclusion
This compound serves as a valuable and versatile scaffold in medicinal chemistry, providing a foundation for the development of potent anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of its derivatives allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of novel drug candidates with improved efficacy and selectivity. The detailed protocols and compiled data presented in this document are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatization in GC-MS Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Topic: Derivatizing Agents for GC-MS Analysis of Carbonyls and Carboxylic Acids
Note on 1-Naphthohydrazide: Extensive literature searches did not yield specific, validated protocols for the use of this compound as a derivatizing agent for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. While hydrazide moieties are known to react with carbonyl compounds, the application of this compound in a GC-MS context is not well-documented in available scientific resources.
Therefore, this document provides detailed application notes and protocols for well-established and widely used derivatizing agents for two key classes of analytes: carbonyl compounds (using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA) and carboxylic acids (using N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). These examples are chosen for their reliability, extensive documentation, and applicability in various research and development settings.
Derivatization of Carbonyl Compounds with PFBHA for GC-MS Analysis
Application Note:
The analysis of volatile and semi-volatile carbonyl compounds (aldehydes and ketones) by GC-MS is often challenging due to their polarity and potential for thermal degradation. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a robust method to improve the chromatographic properties and detectability of these analytes.[1][2] The reaction involves the formation of stable oxime derivatives, which are less polar and more volatile, leading to improved peak shapes and sensitivity.[1] The pentafluorobenzyl group is highly electronegative, making the derivatives particularly suitable for sensitive detection by Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) Mass Spectrometry.[2][3] This method is applicable to a wide range of carbonyl compounds found in various matrices, including environmental, food, and biological samples.[2]
Mandatory Visualization:
Caption: Workflow for PFBHA Derivatization of Carbonyls.
Experimental Protocol: PFBHA Derivatization of Aqueous Samples
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
-
Hexane (or other suitable extraction solvent)
-
Sodium sulfate (anhydrous)
-
Sodium chloride
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Sample vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation: Place 10 mL of the aqueous sample into a 15-20 mL glass vial. If required, add an appropriate internal standard.
-
Reagent Addition: Add 1 mL of an aqueous PFBHA solution (e.g., 2 mg/mL).
-
pH Adjustment: Adjust the pH of the mixture to approximately 3-4 using HCl or NaOH.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or water bath at 60°C for 60 minutes to facilitate the derivatization reaction.[3]
-
Extraction: After cooling to room temperature, add sodium chloride (e.g., 3 g) to the vial to salt out the derivatives. Add 2 mL of hexane, cap the vial, and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Drying and Concentration: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
GC-MS Analysis: Inject 1-2 µL of the final extract into the GC-MS system.
Quantitative Data Summary (PFBHA Derivatization):
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Formaldehyde | 0.7 - 3.3 µg/L (in tap water) | - | >0.99 | [3] |
| Acetaldehyde | N.D. - 1.1 µg/L (in tap water) | - | >0.99 | [3] |
| Various Carbonyls (C1-C10) | 3.7 - 11.6 ng/sample | - | - | [4][5] |
| Hexanal | 0.006 nM | - | - | [6] |
| Heptanal | 0.005 nM | - | - | [6] |
Note: LOD and LOQ values are highly dependent on the matrix, instrumentation, and specific method parameters.
Derivatization of Carboxylic Acids with MSTFA for GC-MS Analysis
Application Note:
Carboxylic acids, particularly short-chain fatty acids (SCFAs) and other organic acids, are often non-volatile and highly polar, making their direct analysis by GC-MS challenging. Silylation is a widely used derivatization technique that replaces the active hydrogen in the carboxyl group with a trimethylsilyl (TMS) group.[7] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylation reagent that reacts with a broad range of functional groups, including carboxylic acids, alcohols, and amines, to produce volatile and thermally stable TMS derivatives.[8] The derivatization is typically rapid and quantitative. For less reactive or sterically hindered compounds, a catalyst such as trimethylchlorosilane (TMCS) can be added to enhance the reaction rate. This method is extensively used in metabolomics, clinical diagnostics, and food analysis.
Mandatory Visualization:
References
- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 2. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of gaseous carbonyl compounds by their pentafluorophenyl hydrazones with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
Application Notes & Protocols: Experimental Setup for 1-Naphthohydrazide Condensation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Naphthohydrazide and its derivatives are versatile scaffolds in medicinal chemistry and materials science. The condensation reaction between this compound and various aldehydes or ketones is a fundamental method for synthesizing 1-naphthohydrazones, a class of Schiff bases. These compounds are of significant interest due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed experimental protocols for the synthesis of these compounds, summarizes key quantitative data, and illustrates the experimental workflow.
The core reaction involves the nucleophilic addition of the primary amine group of the hydrazide to the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the characteristic azomethine (-C=N-) group of the hydrazone.
Experimental Protocols
Two primary methods for the condensation reaction are presented: a conventional reflux method and a solvent-free grinding method.
Protocol 1: Conventional Synthesis via Reflux
This method is suitable for a wide range of aromatic and aliphatic aldehydes and ketones and is the most commonly cited procedure for synthesizing hydrazones. The following protocol is a general method adapted from the synthesis of structurally similar naphthohydrazide derivatives.[1]
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., 5-methylfurfural, vanillin, 4-fluoroacetophenone)[1]
-
Ethanol (Absolute or 95%)
-
Glacial Acetic Acid (optional, as catalyst)
-
Dioxane (optional, to improve solubility)
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable volume of ethanol (e.g., 20-30 mL per gram of hydrazide). Stir the solution at room temperature until the solid is fully dissolved. A gentle warming or the addition of a co-solvent like dioxane may be necessary to aid dissolution.[1]
-
To the stirred solution, add the corresponding aldehyde or ketone (1.0-1.1 eq.).
-
Add a few drops of glacial acetic acid as a catalyst. The catalyst is not always necessary but can increase the reaction rate.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]
-
After completion, cool the reaction mixture to room temperature. For many products, a solid will precipitate upon cooling.
-
If precipitation is slow or incomplete, pour the reaction mixture into a beaker containing crushed ice with stirring.[3]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol or distilled water to remove any unreacted starting materials or catalyst.[2][3]
-
Dry the crude product in a vacuum oven.
-
Purify the product by recrystallization from a suitable solvent, typically ethanol, to obtain the pure hydrazone.[3]
Protocol 2: Solvent-Free Synthesis via Grinding
This eco-friendly "green chemistry" approach offers benefits such as rapid reaction times, high yields, and an easy setup without the need for solvents.[3]
Materials:
-
This compound
-
Aromatic aldehyde
-
Ethanol (a few drops for facilitation)
Equipment:
-
Mortar and pestle
-
Spatula
Procedure:
-
Place this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.) into a mortar.[3]
-
Add 2-5 drops of ethanol to the mixture.
-
Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The reaction often proceeds rapidly, indicated by a change in color and the formation of a solid paste.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, add a small amount of cold ethanol and continue to triturate the solid.
-
Collect the solid product by vacuum filtration and wash with a small volume of cold ethanol.
-
Dry the product. Recrystallization may be performed if higher purity is required.
Data Presentation
The following tables summarize representative quantitative data for condensation reactions of a structurally similar starting material, 3-hydroxy-2-naphthoic hydrazide, which serves as a reliable proxy for what to expect with this compound.
Table 1: Reagents and Conditions for Naphthohydrazide Condensation Reactions.
| Product Code | Hydrazide Component | Aldehyde/Ketone Component | Method | Solvent(s) | Reaction Time (h) |
|---|---|---|---|---|---|
| L-2 | 3-hydroxy-2-naphthoic hydrazide | Vanillin | Reflux | Ethanol | 2 |
| L-3 | 3-hydroxy-2-naphthoic hydrazide | 5-methyl-2-furfural | Reflux | Ethanol/Dioxane | 2 |
| L-4 | 3-hydroxy-2-naphthoic hydrazide | 4-fluroacetophenone | Reflux | Ethanol | 2 |
| Generic | 2-hydroxy benzohydrazide | Aromatic Aldehydes | Grinding | Ethanol (catalytic) | ~0.1 |
Table 2: Product Characterization and Yields.
| Product Code | Yield (%) | Physical State | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|---|
| L-2 | 85 | - | - | - |
| L-3 | 87 | - | - | - |
| L-4 | 82 | - | - | - |
| Generic[3] | Excellent | Yellow Solid | 195-197 | 3262 (N-H), 1761 (C=O), 1644 (C=N) |
Visualizations
Diagram 1: General Reaction Scheme
References
Application Notes and Protocols: 1-Naphthohydrazide in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthohydrazide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including the inhibition of various enzymes.[1] The unique structural features of the naphthalene ring coupled with the hydrazide functional group allow for diverse chemical modifications, leading to the development of potent and selective enzyme inhibitors.[1] These compounds have shown promise in targeting enzymes implicated in a range of diseases, such as diabetes, cancer, microbial infections, and neurodegenerative disorders.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the development of enzyme inhibitors.
Applications in Enzyme Inhibition
Derivatives of this compound have been successfully utilized to inhibit a variety of enzymes, including:
-
α-Glucosidase: Hydrazone derivatives of 3-hydroxy-2-naphthohydrazide are potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate metabolism. Inhibition of this enzyme is a key strategy in managing type 2 diabetes.[1][5]
-
Methionine Aminopeptidases (MetAPs): 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone has been identified as a novel inhibitor of MetAPs from Mycobacterium tuberculosis (MtMetAP1a and MtMetAP1c).[3][6] This makes it a promising candidate for the development of new anti-tuberculosis drugs.[3][6]
-
Horseradish Peroxidase (HRP): Arylhydrazides, including 2-naphthoichydrazide, have been investigated as metabolically activated inhibitors of HRP.[7]
-
Carbonic Anhydrase (CA): 1-Naphthol derivatives have shown effective inhibition of human carbonic anhydrase I and II isoenzymes.[4]
-
Monoamine Oxidase (MAO): Hydrazone derivatives have been synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B enzymes, which are targets for antidepressants.[8]
-
Urease: N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives have demonstrated significant in vitro urease inhibitory activity.[9]
-
Acetylcholinesterase (AChE): Certain 1-naphthol derivatives have been identified as effective inhibitors of AChE, a target in the treatment of Alzheimer's disease.[4]
Quantitative Data Summary
The following table summarizes the inhibitory activities of various this compound derivatives against different enzymes.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 3-hydroxy-2-naphthohydrazide-based hydrazones (3a-3p) | α-glucosidase | 2.80 - 29.66 | - | [5] |
| Compound 3h (a 3-hydroxy-2-naphthohydrazide derivative) | α-glucosidase | 2.80 ± 0.03 | 4.76 ± 0.0068 | [5] |
| 2-Naphthoichydrazide | Horseradish Peroxidase C (HRPC) | 35 | 14 | [7] |
| Benzhydrazide (for comparison) | Horseradish Peroxidase C (HRPC) | 1000 | 80 | [7] |
| 1-Naphthol derivatives | Carbonic Anhydrase I (hCA I) | - | 0.034 - 0.724 | [4] |
| 1-Naphthol derivatives | Carbonic Anhydrase II (hCA II) | - | 0.172 - 0.562 | [4] |
| 1-Naphthol derivatives | Acetylcholinesterase (AChE) | - | 0.096 - 0.177 | [4] |
| 1-substituted-2-phenylhydrazone (2a) | Monoamine Oxidase A (hMAO-A) | 0.342 | - | [8] |
| 1-substituted-2-phenylhydrazone (2b) | Monoamine Oxidase A (hMAO-A) | 0.028 | - | [8] |
| N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives (4-26) | Urease | 13.33 - 251.74 | - | [9] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives (Hydrazones)
This protocol describes a general method for the synthesis of hydrazone derivatives from this compound and various aldehydes.
Materials:
-
This compound (or its substituted derivatives)
-
Substituted aromatic or aliphatic aldehydes
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
Dissolution: Dissolve equimolar amounts of this compound and the desired aldehyde in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The solid product (hydrazone derivative) should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure hydrazone derivative.
-
Characterization: Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of this compound derivatives against α-glucosidase.
Materials:
-
Yeast α-glucosidase
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in the buffer.
-
-
Assay Mixture Preparation:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution (or positive control/blank solvent) to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every 5 minutes) for 30 minutes at 37°C. The rate of p-nitrophenol formation from the hydrolysis of pNPG is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] * 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
General Synthesis of this compound-based Hydrazone Inhibitors
Caption: Synthetic pathway for this compound-based hydrazone enzyme inhibitors.
General Workflow for Screening Enzyme Inhibitors
Caption: A typical workflow for the screening and development of enzyme inhibitors.
Mechanism of Enzyme Inhibition by this compound Derivatives
Caption: A simplified model of competitive enzyme inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 2-hydroxy-1-naphthohydrazide | 7248-26-2 [smolecule.com]
- 3. Characterization of 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone as a novel inhibitor of methionine aminopeptidases from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of horseradish peroxidase inactivation by benzhydrazide: a critical evaluation of arylhydrazides as peroxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Fluorescent Probes from 1-Naphthohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of fluorescent probes derived from 1-Naphthohydrazide. The protocols detailed below are intended for laboratory use by professionals in chemical synthesis, analytical chemistry, and biomedical research.
Introduction
This compound is a versatile chemical scaffold for the development of novel fluorescent probes. Its rigid naphthalene core provides a foundation for high quantum yield fluorophores, while the hydrazide functional group offers a convenient site for modification. Through a straightforward condensation reaction with various aldehydes, this compound can be converted into a wide array of Schiff base derivatives. These probes are instrumental in detecting specific analytes and changes in the microenvironment, such as the presence of metal ions and variations in viscosity. The sensing mechanism often relies on processes like Chelation-Enhanced Fluorescence (CHEF) or Twisted Intramolecular Charge Transfer (TICT), which translate a binding or environmental event into a measurable change in fluorescence.
Synthesis of this compound Based Fluorescent Probes
A common and efficient method for synthesizing fluorescent probes from this compound is through the formation of a Schiff base via condensation with an aldehyde. This reaction creates an azomethine (-C=N-) linkage, extending the conjugation of the system and forming the final probe.
Protocol 2.1: General Synthesis of a Schiff Base Probe
This protocol describes the synthesis of a probe (Probe 1) from this compound and 2-Hydroxy-1-naphthaldehyde.
Materials:
-
This compound
-
2-Hydroxy-1-naphthaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of absolute ethanol.
-
To this solution, add 2-Hydroxy-1-naphthaldehyde (1.0 mmol) dissolved in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base probe.
-
Dry the purified product under vacuum. Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Application: Metal Ion Detection
Naphthohydrazide-based Schiff base probes are highly effective for detecting various metal ions. The nitrogen and oxygen atoms in the probe structure can act as chelation sites. The binding of a metal ion restricts intramolecular rotation and can modulate the electronic properties of the fluorophore, often leading to a significant enhancement in fluorescence intensity (a "turn-on" response).
Application Note 3.1: Detection of Aluminum Ions (Al³⁺)
The probe synthesized in Protocol 2.1 can be used for the selective and sensitive detection of Al³⁺. The sensing is based on the Chelation-Enhanced Fluorescence (CHEF) mechanism, where the formation of a stable complex with Al³⁺ enhances the fluorescence emission.
Protocol 3.1: Fluorometric Titration for Al³⁺ Detection
Materials:
-
Synthesized Schiff Base Probe (e.g., Probe 1)
-
Stock solution of the probe (1 mM in DMSO or Acetonitrile)
-
Stock solution of AlCl₃ (10 mM in deionized water)
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4)
-
Solvent (e.g., Ethanol/Water mixture, 1:9 v/v)
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation of Probe Solution: Prepare a 10 µM solution of the probe in the chosen solvent system (e.g., Ethanol/Water 1:9, v/v with HEPES buffer).
-
Instrument Setup: Set the excitation wavelength (e.g., 370 nm) and record the emission spectrum over a suitable range (e.g., 400-600 nm).
-
Titration: a. Place 3 mL of the 10 µM probe solution into a quartz cuvette and record its initial fluorescence spectrum. b. Sequentially add small aliquots of the Al³⁺ stock solution (e.g., 0, 0.2, 0.4, 0.6... up to 2.0 equivalents) to the cuvette. c. After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum (e.g., 475 nm) against the concentration of Al³⁺. b. The detection limit (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.[1][2]
Protocol 3.2: Selectivity and Competition Assay
Procedure:
-
Prepare a series of 10 µM probe solutions.
-
To each solution, add a 2-fold excess (20 µM) of various potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Hg²⁺). Record the fluorescence spectrum for each.
-
For the competition experiment, prepare a solution containing the probe (10 µM) and interfering ions (20 µM). Record the spectrum.
-
To this mixture, add Al³⁺ (20 µM) and record the final spectrum to observe if the characteristic fluorescence enhancement for Al³⁺ is still present.
Application: Viscosity Sensing
Certain this compound derivatives can function as molecular rotors. In low-viscosity environments, intramolecular rotation around specific bonds provides a non-radiative pathway for the excited state to decay, resulting in weak fluorescence. In a high-viscosity medium, this rotation is restricted, which closes the non-radiative decay channel and leads to a significant increase in fluorescence emission.[3][4]
Application Note 4.1: Monitoring Microenvironmental Viscosity
Probes designed as molecular rotors are sensitive to the viscosity of their environment. This property is valuable for studying cellular processes where viscosity changes are indicative of cellular health or disease states.
Protocol 4.1: Characterization of Viscosity-Dependent Fluorescence
Materials:
-
Viscosity-sensitive probe
-
Glycerol
-
Deionized water
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare Viscosity Standards: Create a series of water-glycerol mixtures with varying glycerol percentages by volume (e.g., 0%, 10%, 20%, ... 90%). The viscosity of these mixtures can be found in standard reference tables.
-
Prepare Probe Solutions: Prepare a solution of the probe (e.g., 10 µM) in each of the water-glycerol mixtures.
-
Fluorescence Measurement: a. For each solution, record the fluorescence emission spectrum using the appropriate excitation wavelength. b. Ensure the temperature is kept constant throughout the experiment as viscosity is temperature-dependent.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the viscosity (in cP) of the corresponding water-glycerol mixture. b. A linear relationship between log(fluorescence intensity) and log(viscosity) is often observed for molecular rotors, as described by the Förster-Hoffmann equation.[4]
Quantitative Data Summary
The following table summarizes typical photophysical and performance data for naphthalene-based Schiff base fluorescent probes from the literature. This data is for representative purposes and actual values will vary depending on the specific molecular structure.
| Probe Type | Analyte | Excitation (λex) | Emission (λem) | Detection Limit (LOD) | Fluorescence Change | Reference |
| Naphthalimide-Hydrazide | Al³⁺ | ~368 nm | ~535 nm | 39 nM | >100-fold increase | [1] |
| Benzothiazole-Naphthol | Al³⁺ | ~380 nm | ~480 nm | 0.70 µM | ~38-fold increase | [2] |
| Naphthylamide-based | Al³⁺ | ~365 nm | ~429 nm | - | ~24-fold increase | [5] |
| Naphthaldehyde-Hydrazide | Zn²⁺ | ~410 nm | ~520 nm | 118 nM | "Turn-on" response | [6][7] |
| Diarylethene-based | Mg²⁺ | ~365 nm | ~518 nm | 44.6 nM | "Turn-on" response | [8] |
| Diarylethene-based | Zn²⁺ | ~365 nm | ~528 nm | 14 nM | "Turn-on" response | [8] |
| Malononitrile-based | Viscosity | ~530 nm | ~634 nm | - | ~77-fold increase | [4][9] |
Mandatory Visualizations
Diagrams of Workflows and Signaling Pathways
Caption: General workflow for the synthesis of a Schiff base fluorescent probe.
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling mechanism for Al³⁺ detection.
Caption: Experimental workflow for a fluorescence titration assay.
References
- 1. A new naphthalimide-picolinohydrazide derived fluorescent "turn-on" probe for hypersensitive detection of Al3+ ions and applications of real water analysis and bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. A naphthylamide based fluorescent probe for detection of Al3+, Fe3+, and CN- with high sensitivity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and photophysical investigation of Schiff base as a Mg2+ and Zn2+ fluorescent chemosensor and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Naphthohydrazide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing 1-naphthohydrazide as a key starting material. The following sections detail the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and pyridazinones, complete with experimental procedures, quantitative data, and workflow visualizations.
Synthesis of 5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol
The reaction of this compound with carbon disulfide in an alkaline medium provides a straightforward route to 5-(naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol. This compound serves as a versatile intermediate for the synthesis of various derivatives with potential pharmacological activities.
Experimental Protocol:
A solution of potassium hydroxide (0.84 g, 15 mmol) is prepared in ethanol (30 mL). To this solution, this compound (1.86 g, 10 mmol) is added and stirred until a clear solution is obtained. Carbon disulfide (1.14 g, 15 mmol) is then added dropwise to the reaction mixture with vigorous stirring. The stirring is continued for an additional 24 hours at room temperature. The resulting precipitate, the potassium dithiocarbazinate salt, is collected by filtration after dilution with ether (20 mL), washed with dry ether, and dried. This intermediate is used in the next step without further purification. The potassium salt is then suspended in water (10 mL) and heated to reflux for 30 minutes. Heating is continued until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper). The reaction mixture is then cooled to room temperature, diluted with water (50 mL), and acidified with dilute hydrochloric acid. The solid product that separates out is filtered, washed with water, and dried. Recrystallization from ethanol yields the pure 5-(naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol.[1]
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| 5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol | This compound | 1. KOH, CS₂ 2. H₂O, HCl | Ethanol, Water | 24 h (step 1), 1 h (step 2) | RT, Reflux | ~88 | 111 |
Table 1: Summary of quantitative data for the synthesis of 5-(naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol.[2]
Synthesis of 4-Amino-5-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
The synthesis of 4-amino-5-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is achieved through the cyclization of the potassium dithiocarbazinate salt of this compound with hydrazine hydrate. This triazole derivative is a valuable scaffold in medicinal chemistry.
Experimental Protocol:
The potassium dithiocarbazinate salt of this compound is prepared as described in the previous protocol. A mixture of this potassium salt (1.65 g, 5 mmol) and hydrazine hydrate (99%, 10 mmol) in water (2 mL) is gently heated to reflux for approximately 30 minutes. Heating is continued until the evolution of hydrogen sulfide is no longer detected. After cooling the reaction mixture to room temperature, it is diluted with water (50 mL) and then acidified with 10% hydrochloric acid. The resulting white precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product is then recrystallized from ethanol to afford pure 4-amino-5-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol.[1][3]
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| 4-Amino-5-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol | Potassium dithiocarbazinate of this compound | Hydrazine hydrate, HCl | Water | ~1 h | Reflux | ~68 | 198-200 |
Table 2: Summary of quantitative data for the synthesis of 4-amino-5-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol.[1][3]
General Protocol for the Synthesis of 3,5-Disubstituted Pyrazoles
Pyrazoles can be readily synthesized by the condensation reaction of a hydrazide with a 1,3-dicarbonyl compound. The following is a general procedure for the synthesis of 3-methyl-5-(naphthalen-1-yl)-1H-pyrazole using this compound and acetylacetone.
Experimental Protocol:
To a solution of this compound (1.86 g, 10 mmol) in ethanol (25 mL), acetylacetone (1.0 g, 10 mmol) is added, followed by a catalytic amount of glacial acetic acid (2-3 drops). The reaction mixture is refluxed for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography. After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield 3-methyl-5-(naphthalen-1-yl)-1H-pyrazole.
Representative Quantitative Data:
| Product | Starting Materials | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| 3-Methyl-5-(naphthalen-1-yl)-1H-pyrazole | This compound, Acetylacetone | Glacial Acetic Acid | Ethanol | 4-6 h | Reflux | 75-85 (estimated) |
Table 3: Representative quantitative data for the synthesis of a 3,5-disubstituted pyrazole.
General Protocol for the Synthesis of 6-Substituted Pyridazin-3(2H)-ones
Pyridazinones are synthesized through the condensation of hydrazides with γ-keto acids. This general protocol outlines the synthesis of 6-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one from this compound and levulinic acid.
Experimental Protocol:
A mixture of this compound (1.86 g, 10 mmol) and levulinic acid (1.16 g, 10 mmol) in absolute ethanol (30 mL) is refluxed for 8-10 hours in the presence of a catalytic amount of concentrated sulfuric acid. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The residue is then neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. Recrystallization from an appropriate solvent, such as ethanol, affords the pure 6-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one.
Representative Quantitative Data:
| Product | Starting Materials | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| 6-(Naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one | This compound, Levulinic Acid | Conc. H₂SO₄ | Ethanol | 8-10 h | Reflux | 70-80 (estimated) |
Table 4: Representative quantitative data for the synthesis of a 6-substituted pyridazin-3(2H)-one.
References
Protocol for High-Sensitivity GC-MS Analysis of Carbonyls using 1-Naphthohydrazide Derivatives
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the sensitive and selective analysis of carbonyl compounds (aldehydes and ketones) by gas chromatography-mass spectrometry (GC-MS) following derivatization with 1-naphthohydrazide. Carbonyl compounds are a class of molecules significant in various fields, including environmental science, food chemistry, and pharmaceutical development, often present at trace levels. Their direct analysis by GC-MS can be challenging due to their polarity and thermal lability. Derivatization with this compound converts carbonyls into more stable, less polar, and higher molecular weight 1-naphthylhydrazones. This enhances their chromatographic properties and allows for high-sensitivity detection by mass spectrometry. This protocol outlines the procedures for sample preparation, derivatization, extraction, and GC-MS analysis, providing a robust method for the quantitative determination of carbonyls in various matrices.
Introduction
The accurate quantification of carbonyl compounds is crucial in many scientific disciplines. In the pharmaceutical industry, aldehydes and ketones can be process-related impurities or degradation products that require careful monitoring. In environmental analysis, they are important atmospheric pollutants. Their inherent reactivity and volatility, however, pose analytical challenges.
Chemical derivatization is a widely employed strategy to improve the analytical performance of GC-MS for such compounds. The reaction of a carbonyl group with a hydrazine derivative to form a stable hydrazone is a well-established technique. While reagents like 2,4-dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are commonly used, this compound offers an alternative approach. The resulting 1-naphthylhydrazone derivatives possess a larger aromatic system, which can be beneficial for mass spectrometric detection.
This application note details a comprehensive protocol for the derivatization of carbonyl compounds with this compound and their subsequent analysis by GC-MS. The methodology is designed to offer high sensitivity and selectivity, making it suitable for trace-level analysis.
Experimental Protocols
Materials and Reagents
-
This compound: (Reagent grade, ≥98%)
-
Solvents: Methanol, Acetonitrile, Dichloromethane, Hexane (all HPLC or GC grade)
-
Acids: Hydrochloric acid (HCl), Acetic acid (glacial)
-
Internal Standard (IS): A suitable carbonyl compound not expected in the sample (e.g., a deuterated analog or a carbonyl with a different chain length).
-
Carbonyl Standards: A mix of representative aldehydes and ketones of interest.
-
Sodium Sulfate (anhydrous): For drying organic extracts.
-
Purified Water: Deionized or Milli-Q water.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Preparation of Solutions
-
This compound Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol. This solution should be prepared fresh daily.
-
Acid Catalyst (0.1 M HCl in Methanol): Add 83 µL of concentrated HCl to 10 mL of methanol.
-
Carbonyl Standard Stock Solution (1000 µg/mL): Prepare a stock solution containing a mixture of target carbonyl compounds in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Prepare a working solution of the internal standard in methanol.
Sample Preparation and Derivatization
-
Sample Collection: The sample preparation will vary depending on the matrix (e.g., aqueous, organic, air). For aqueous samples, a liquid-liquid extraction may be necessary first. For air samples, collection on a sorbent tube followed by solvent desorption is a common approach. The following protocol is for a liquid sample.
-
Aliquoting: To a 2 mL amber glass vial, add 500 µL of the sample (or standard solution).
-
Internal Standard Spiking: Add 50 µL of the 10 µg/mL internal standard working solution to each sample and standard vial.
-
Derivatization Reaction:
-
Add 100 µL of the 10 mg/mL this compound solution to the vial.
-
Add 20 µL of the 0.1 M HCl in methanol catalyst.
-
Vortex the mixture for 30 seconds.
-
-
Incubation: Seal the vial and incubate at 60°C for 60 minutes in a heating block or water bath.
-
Cooling: Allow the vials to cool to room temperature.
Extraction of 1-Naphthylhydrazone Derivatives
-
Extraction Solvent Addition: Add 500 µL of hexane (or dichloromethane) to the vial.
-
Extraction: Vortex the vial vigorously for 2 minutes to extract the derivatives into the organic phase.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to ensure complete phase separation.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
The following are representative GC-MS conditions. Optimization may be required based on the specific instrument and target analytes.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 80°C, hold for 2 min; ramp at 10°C/min to 300°C, hold for 10 min |
| Transfer Line Temperature | 290°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Selected Ion Monitoring (SIM)
For high-sensitivity quantitative analysis, SIM mode is recommended. The characteristic ions of the 1-naphthylhydrazone derivatives should be determined by analyzing a standard in full scan mode. The molecular ion (M+) and characteristic fragment ions should be monitored. The fragmentation of hydrazones often involves cleavage of the N-N bond and fragmentation of the naphthyl group.
Table 1: Example SIM Ions for 1-Naphthylhydrazone Derivatives (Note: These are hypothetical values and must be confirmed experimentally)
| Carbonyl Analyte | Derivative Molecular Weight | [M]+ | Fragment Ion 1 | Fragment Ion 2 |
| Formaldehyde | 184.22 | 184 | 155 | 127 |
| Acetaldehyde | 198.25 | 198 | 183 | 127 |
| Acetone | 212.27 | 212 | 197 | 127 |
| Propanal | 212.27 | 212 | 183 | 127 |
| Butanal | 226.30 | 226 | 183 | 127 |
Data Presentation
Quantitative data should be compiled into clear and structured tables to facilitate comparison and interpretation.
Table 2: Calibration Data for Carbonyl-1-Naphthylhydrazone Derivatives (Representative Data)
| Analyte | Concentration Range (µg/mL) | R² | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Formaldehyde | 0.1 - 100 | 0.998 | 0.05 | 0.15 |
| Acetaldehyde | 0.1 - 100 | 0.999 | 0.04 | 0.12 |
| Acetone | 0.1 - 100 | 0.997 | 0.06 | 0.18 |
| Propanal | 0.1 - 100 | 0.998 | 0.04 | 0.13 |
| Butanal | 0.1 - 100 | 0.999 | 0.03 | 0.10 |
Table 3: Analysis of Carbonyls in a Spiked Water Sample (Representative Data)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| Formaldehyde | 1.0 | 0.95 | 95 | 4.2 |
| Acetaldehyde | 1.0 | 1.02 | 102 | 3.5 |
| Acetone | 1.0 | 0.91 | 91 | 5.1 |
| Propanal | 1.0 | 0.98 | 98 | 3.8 |
| Butanal | 1.0 | 1.05 | 105 | 3.1 |
Visualizations
Derivatization Reaction
Caption: Chemical reaction for the derivatization of a carbonyl compound.
Experimental Workflow
Caption: Workflow for carbonyl analysis using this compound derivatization.
Conclusion
The use of this compound as a derivatizing agent provides a sensitive and reliable method for the quantitative analysis of carbonyl compounds by GC-MS. The formation of stable 1-naphthylhydrazone derivatives enhances chromatographic performance and allows for low-level detection. The detailed protocol presented here serves as a comprehensive guide for researchers and scientists in various fields to implement this methodology for improved analytical capabilities in carbonyl compound analysis. The structured data presentation and clear workflow diagrams facilitate easy adoption and interpretation of this powerful analytical technique.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Naphthohydrazide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-Naphthohydrazide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (methyl-1-naphthoate) is still present after the recommended 3 hours, continue refluxing and monitor at regular intervals. |
| Increase Reaction Temperature: While reflux in methanol is standard, ensure a consistent and adequate temperature is maintained. Verify the heating mantle and condenser are functioning correctly. | |
| Insufficient Hydrazine Hydrate: Ensure the correct molar excess of hydrazine hydrate is used. It acts as both a reactant and a solvent, so a sufficient amount is crucial to drive the reaction to completion. | |
| Degradation of Starting Material or Product | Purity of Starting Materials: Use high-purity methyl-1-naphthoate and hydrazine hydrate. Impurities can lead to side reactions and lower yields. |
| Hydrolysis of Methyl-1-naphthoate: The presence of excessive water can lead to the hydrolysis of the starting ester to 1-naphthoic acid, which will not react to form the hydrazide under these conditions. While the protocol uses 80% hydrazine hydrate, ensure no additional water is introduced. | |
| Side Reactions | Formation of Dihydrazide or other byproducts: While less common for this specific synthesis, side reactions can occur. Analyze the crude product by NMR or LC-MS to identify any major impurities and adjust reaction conditions (e.g., temperature, reaction time) accordingly. |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product Remains in Solution | Incomplete Crystallization: Ensure the reaction mixture is cooled sufficiently to allow for complete crystallization of the this compound. Cooling in an ice bath can improve the yield of precipitated product. |
| Solubility in Wash Solvent: The product is washed with water to remove excess hydrazine hydrate. If the product shows some solubility in water, minimize the amount of water used for washing and ensure it is cold. | |
| Impure Product after Isolation | Inadequate Washing: Ensure the collected crystals are thoroughly washed with cold water to remove any residual hydrazine hydrate or other water-soluble impurities. |
| Co-precipitation of Impurities: If significant impurities are present in the crude product, recrystallization from a suitable solvent (e.g., ethanol, methanol/water mixture) may be necessary to achieve the desired purity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound using the methyl-1-naphthoate and hydrazine hydrate method?
A1: A yield of approximately 86% has been reported for this reaction under optimal conditions[1].
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system would be one in which the starting material (methyl-1-naphthoate) and the product (this compound) have different Rf values. For example, a mixture of ethyl acetate and hexane could be a good starting point for developing a TLC method.
Q3: What are the critical parameters to control for this synthesis?
A3: The most critical parameters are the reaction temperature (maintaining a steady reflux), the reaction time, and the purity and molar ratio of the reactants.
Q4: Can I use a different solvent for this reaction?
A4: Methanol is used as a co-solvent to ensure the miscibility of the reactants[1]. While other alcohols could potentially be used, methanol is a common and effective choice for this type of reaction. Any solvent substitution would require optimization.
Q5: My final product is off-white or slightly yellow. Is this normal?
A5: this compound is typically a white to slightly pale yellow crystalline powder. A slight coloration is generally acceptable, but a significant color change may indicate the presence of impurities. If high purity is required, recrystallization is recommended.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known synthetic procedure[1].
Materials:
-
Methyl-1-naphthoate
-
80% Hydrazine hydrate in water
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine methyl-1-naphthoate (e.g., 21.5 g, 0.116 mol), 80% hydrazine hydrate in water (e.g., 50 ml), and methanol (e.g., 30 ml).
-
Heat the mixture to reflux and maintain for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the collected crystals with cold water to remove excess hydrazine hydrate.
-
Dry the purified this compound to obtain the final product.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | Methyl-1-naphthoate | [1] |
| Reagent | 80% Hydrazine hydrate in water | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 3 hours | [1] |
| Reported Yield | 86% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 1-Naphthohydrazide by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude 1-Naphthohydrazide using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a chemical compound used as a versatile intermediate in the synthesis of various organic molecules.[1] It is particularly significant in the development of pharmaceuticals due to the potential biological activities of its derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties.[1] Purification is a critical step to remove unreacted starting materials, by-products, and other impurities generated during its synthesis. These impurities can interfere with subsequent reactions and reduce the efficacy or introduce toxicity in the final active pharmaceutical ingredient.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities in crude this compound can include unreacted starting materials such as 1-naphthoic acid or its esters, and excess hydrazine.[2] Side-products from the synthesis, such as diacyl hydrazines or products from degradation, may also be present. The specific impurities will depend on the synthetic route employed.
Q3: How do I select the appropriate stationary and mobile phase for the column chromatography of this compound?
A3: The selection of the stationary and mobile phase is crucial for effective separation.[3][4]
-
Stationary Phase: Silica gel (SiO₂) is the most commonly used stationary phase for the purification of moderately polar compounds like this compound due to its high resolving power.[4][5] Alumina (Al₂O₃) can also be used.[4]
-
Mobile Phase (Eluent): The choice of mobile phase depends on the polarity of the compound and the impurities.[6] A solvent system of hexane and ethyl acetate is a common starting point. The polarity of the mobile phase is adjusted by changing the ratio of the solvents. For this compound, a gradient elution, starting with a less polar mixture (e.g., higher ratio of hexane) and gradually increasing the polarity (increasing the ethyl acetate ratio), is often effective.[7][8] The ideal solvent system should provide a good separation of the desired compound from impurities on a Thin Layer Chromatography (TLC) plate before scaling up to a column.
Q4: How can I monitor the separation during column chromatography?
A4: The separation is typically monitored by collecting fractions of the eluent and analyzing them using Thin Layer Chromatography (TLC).[9] A small spot from each fraction is placed on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized under UV light. Fractions containing the pure compound (showing a single spot at the correct Rf value) are then combined.[9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Poor or No Separation | - Inappropriate mobile phase polarity. - Column was packed improperly (e.g., air bubbles, cracks). - Sample was overloaded. | - Optimize the mobile phase using TLC. Start with a low polarity solvent and gradually increase it. - Repack the column carefully using a slurry method to ensure homogeneity.[10] - Reduce the amount of crude sample loaded onto the column. |
| Product Elutes Too Quickly | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane). |
| Product Does Not Elute | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate). |
| Cracked or Channeled Column Bed | - The column ran dry (solvent level dropped below the top of the stationary phase). - The stationary phase was not packed uniformly. | - Always keep the solvent level above the top of the stationary phase.[10] - Repack the column, ensuring the slurry is homogeneous and allowed to settle without disturbance. |
| Low Yield of Purified Product | - Incomplete elution from the column. - The product is spread across too many fractions. - Some product was lost during solvent evaporation. | - After the main fractions are collected, flush the column with a highly polar solvent to ensure all the product has eluted. - Optimize the elution gradient to get the product in a smaller number of fractions. - Use a rotary evaporator carefully to remove the solvent from the combined fractions. |
| Streaking of Bands on the Column | - The sample is not sufficiently soluble in the mobile phase. - The column is overloaded. | - Dissolve the sample in a minimum amount of a slightly more polar solvent before loading it onto the column. - Reduce the amount of sample loaded. |
Experimental Protocols
Protocol for Purification of this compound by Column Chromatography
This protocol outlines a general procedure. The specific solvent ratios should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[8][10]
-
In a separate beaker, prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane).[11][12]
-
Pour the slurry into the column. Allow the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.[8][10]
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed when adding the sample or eluent.[10]
-
Wash the column with the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.[12]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).[7][8] Carefully add the solution to the top of the column using a pipette.[10]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[12]
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in numbered test tubes or flasks.[9]
-
Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., 20%, 30% ethyl acetate) as the elution progresses.[8]
-
Continuously monitor the separation by performing TLC on the collected fractions.[9]
4. Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid product.
-
Determine the melting point and obtain spectroscopic data (e.g., IR, NMR) to confirm the purity and identity of the compound.[1][9]
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy 2-hydroxy-1-naphthohydrazide | 7248-26-2 [smolecule.com]
- 3. pharmanow.live [pharmanow.live]
- 4. column-chromatography.com [column-chromatography.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Reactions of 1-Naphthohydrazide
Welcome to the technical support center for 1-Naphthohydrazide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you might face in your experiments, focusing on the formation of common side products and offering guidance on how to mitigate them.
Knorr Pyrazole Synthesis: Formation of Regioisomers
Question: I am using this compound in a Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of products. What are these side products and how can I control the reaction to get a single product?
Answer:
The most common side products in the Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound are regioisomers . The reaction can proceed through two different pathways depending on which carbonyl group of the dicarbonyl compound is initially attacked by the this compound. This results in the formation of two different pyrazole isomers.
Troubleshooting Guide:
-
Understanding the Problem: The formation of regioisomers is a common challenge when using substituted hydrazines like this compound with unsymmetrical dicarbonyls.[1] The initial condensation can occur at either of the two non-equivalent carbonyl groups, leading to a mixture of pyrazole products that can be difficult to separate.[2]
-
Controlling Regioselectivity:
-
Solvent Choice: The choice of solvent can significantly influence the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase the regioselectivity in pyrazole formation in some systems.
-
pH Control: The pH of the reaction medium can affect the rate of the initial condensation and the subsequent cyclization. Acid catalysis is typically required, and adjusting the pH might favor the formation of one regioisomer over the other.[3]
-
Steric and Electronic Effects: The regioselectivity is also influenced by the steric hindrance and electronic properties of the substituents on the 1,3-dicarbonyl compound. A bulkier substituent will likely hinder the approach of the nucleophilic nitrogen of this compound, favoring attack at the less hindered carbonyl group.
-
Experimental Protocol: General Procedure for Regioselective Pyrazole Synthesis
This protocol provides a general guideline. Optimization for specific substrates is recommended.
| Step | Procedure |
| 1 | Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or 2,2,2-trifluoroethanol). |
| 2 | Add this compound (1.0 - 1.2 eq) to the solution. |
| 3 | Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or p-toluenesulfonic acid). |
| 4 | Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). |
| 5 | Upon completion, cool the reaction mixture to room temperature. |
| 6 | If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. |
| 7 | Purify the product by recrystallization or column chromatography. |
Analytical Characterization of Regioisomers:
Distinguishing between the formed regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[4] Both 1D (¹H and ¹³C) and 2D NMR techniques (like COSY and HSQC) can be used to elucidate the substitution pattern on the pyrazole ring and differentiate between the isomers.[4]
Logical Workflow for Troubleshooting Regioisomer Formation
Caption: Troubleshooting workflow for managing regioisomer formation in Knorr pyrazole synthesis.
Reactions with Aldehydes and Ketones: Formation of Hydrazones and Azines
Question: When reacting this compound with an aldehyde or ketone, I am observing the formation of an unexpected side product in addition to the expected hydrazone. What could this be?
Answer:
Besides the desired 1-naphthylhydrazone, a common side product in reactions with aldehydes and ketones is the corresponding azine .[5] Azines are formed from the condensation of two molecules of the carbonyl compound with one molecule of hydrazine, which can be formed in situ or be present as a contaminant.
Troubleshooting Guide:
-
Understanding Azine Formation: Azine formation involves the reaction of the initially formed hydrazone with a second molecule of the aldehyde or ketone.[5] This is more likely to occur with an excess of the carbonyl compound or under prolonged reaction times.
-
Minimizing Azine Formation:
-
Stoichiometry Control: Use a slight excess of this compound relative to the carbonyl compound to ensure the complete consumption of the aldehyde or ketone.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the formation of the desired hydrazone is complete to prevent further reaction to the azine. Lowering the reaction temperature might also help.
-
Purity of Reagents: Ensure the purity of your this compound, as contamination with hydrazine could directly lead to azine formation.
-
Experimental Protocol: General Procedure for Hydrazone Synthesis
| Step | Procedure |
| 1 | Dissolve this compound (1.1 eq) in a suitable solvent like ethanol or methanol. |
| 2 | Add the aldehyde or ketone (1.0 eq) to the solution. |
| 3 | Add a catalytic amount of acetic acid. |
| 4 | Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC. |
| 5 | Once the starting carbonyl compound is consumed, cool the reaction mixture. |
| 6 | Collect the precipitated hydrazone by filtration and wash with a cold solvent. |
| 7 | If necessary, purify the product by recrystallization. |
Reaction Pathway for Hydrazone and Azine Formation
Caption: Reaction scheme showing the formation of the desired hydrazone and the potential azine side product.
Fischer Indole Synthesis: Potential for N-N Bond Cleavage
Question: I am attempting a Fischer indole synthesis using a 1-naphthylhydrazone, but the yield of the desired indole is low, and I am isolating 1-aminonaphthalene. What is happening?
Answer:
A known side reaction in the Fischer indole synthesis, particularly with electron-rich hydrazines, is the cleavage of the N-N bond.[6] In the case of 1-naphthylhydrazone, this would lead to the formation of 1-aminonaphthalene as a significant byproduct, thus reducing the yield of the target indole.[6]
Troubleshooting Guide:
-
Understanding N-N Bond Cleavage: Under the acidic conditions of the Fischer indole synthesis, a competing pathway to the desired[7][7]-sigmatropic rearrangement is the heterolytic cleavage of the protonated N-N bond of the ene-hydrazine intermediate. This pathway is more favorable for hydrazines with electron-donating substituents.
-
Minimizing N-N Bond Cleavage:
-
Choice of Acid Catalyst: The strength and type of the acid catalyst can influence the reaction pathway. While strong Brønsted acids are common, Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) might favor the cyclization pathway over cleavage in some cases.[7][8] Experimenting with different acid catalysts is recommended.
-
Reaction Temperature: Carefully control the reaction temperature. While heat is required for the rearrangement, excessive temperatures might promote the cleavage side reaction.
-
Substrate Modification: If possible, modifying the carbonyl partner to favor the electronic requirements of the[7][7]-sigmatropic rearrangement could improve the yield of the indole.
-
Fischer Indole Synthesis: Desired Pathway vs. Side Reaction
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. Azine - Wikipedia [en.wikipedia.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-Naphthohydrazide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 1-Naphthohydrazide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (e.g., methyl 1-naphthoate) is still present after the recommended reaction time, consider extending the reflux period.[1][2]
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 1-naphthoic acid derivative and hydrazine hydrate. Impurities can lead to side reactions and lower the yield of the desired product.[1]
-
Suboptimal Reaction Temperature: The reaction temperature might need optimization. While refluxing is common, ensure the temperature is adequate for the specific solvent used. For the reaction of methyl α-naphthoate with hydrazine hydrate in methanol, refluxing for 3 hours has been reported to give a high yield.[3]
-
Inadequate Molar Ratio of Hydrazine Hydrate: An insufficient amount of hydrazine hydrate can result in an incomplete reaction. A significant excess of hydrazine hydrate is often used to drive the reaction to completion.[4][5]
-
Work-up and Purification Losses: Product may be lost during the work-up and purification steps. Ensure efficient extraction and minimize transfers. When crystallizing the product, ensure the solution is sufficiently cooled to maximize precipitation.[3]
Q2: I am observing the formation of multiple products or impurities in my reaction. What are the likely side reactions?
A2: The formation of byproducts is a common issue. Here are some potential side reactions:
-
Diacyl Hydrazine Formation: If using a highly reactive starting material like 1-naphthoyl chloride, there is a risk of forming the diacyl hydrazine (N,N'-bis(1-naphthoyl)hydrazine) if the stoichiometry is not carefully controlled.[6] Using an ester derivative like methyl 1-naphthoate minimizes this risk.
-
Hydrolysis of the Ester: If there is excessive water in the reaction mixture and the conditions are harsh, the starting ester (e.g., methyl 1-naphthoate) could hydrolyze back to 1-naphthoic acid.
-
Decomposition of Hydrazine: Hydrazine can decompose at high temperatures, especially in the presence of certain metal ions. Ensure clean glassware and appropriate reaction temperatures.
Q3: The synthesized this compound has a poor appearance (e.g., off-white, yellow, or oily). How can I purify it effectively?
A3: A common method for purifying this compound is recrystallization.
-
Solvent Selection: A suitable solvent system is crucial for effective recrystallization. For a related compound, N-(1-naphthoyl)-4-methylbenzenesulfonohydrazide, a mixture of dichloromethane and n-hexane was used for recrystallization.[7] For this compound, alcohols like ethanol or methanol, or aqueous mixtures, could be effective. The product should be soluble in the hot solvent and sparingly soluble at low temperatures.
-
Washing: After filtration, wash the crystals with a small amount of cold solvent to remove soluble impurities. Washing with water is also a common practice.[3]
-
Drying: Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent.
Q4: What is the most common synthetic route for this compound?
A4: The most widely used method for preparing hydrazides is the hydrazinolysis of the corresponding esters with hydrazine hydrate.[6][8] For this compound, this involves reacting methyl 1-naphthoate with hydrazine hydrate.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound and a related precursor.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Methyl α-naphthoate | 80% Hydrazine in water | Methanol | 3 hours | Reflux | 86% | [3] |
| 1-Naphthoyl chloride | p-Toluenesulfonyl hydrazide, Triethylamine | CH₂Cl₂ | 0.5 hours | 0-5 °C | 62% (for N-(1-naphthoyl)-4-methylbenzenesulfonohydrazide) | [7] |
| 1-Naphthol | 85% Hydrazine hydrate | None | 48 hours | 140-150 °C | 90% (for 1-naphthylhydrazine) | [9] |
Detailed Experimental Protocol
Synthesis of this compound from Methyl 1-Naphthoate [3]
This protocol is adapted from a literature procedure for the synthesis of α-naphthoic acid hydrazide (this compound).
Materials:
-
Methyl α-naphthoate (Methyl 1-naphthoate)
-
80% Hydrazine hydrate in water
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 21.5 g (0.116 mol) of methyl α-naphthoate, 50 ml of 80% aqueous hydrazine solution, and 30 ml of methanol.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux and maintain it for 3 hours with continuous stirring.
-
After 3 hours, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the collected crystals thoroughly with cold water.
-
Dry the purified crystals under vacuum to obtain this compound. The reported yield for this procedure is 19.0 g (86%).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound from an ester precursor.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 6. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. CN1800151A - 1-naphthylhydrazine preparation method - Google Patents [patents.google.com]
Improving the stability of 1-Naphthohydrazide solutions for storage
Technical Support Center: 1-Naphthohydrazide Solutions
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for improving the stability of this compound solutions during preparation and long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for long-term storage?
A1: The choice of solvent is critical for maintaining the stability of this compound. While aqueous solutions can be prepared, the hydrazide functional group is susceptible to hydrolysis.[1] For long-term storage, aprotic organic solvents are generally preferred. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating concentrated stock solutions. For working solutions, acetonitrile or methanol can be used, but stability should be monitored. Always use high-purity, anhydrous solvents to minimize degradation.
Q2: What are the primary factors that cause degradation of this compound solutions?
A2: The stability of this compound, like other hydrazide-containing compounds, is primarily affected by three factors:
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Oxidation: The hydrazide moiety is a strong reducing agent and is highly susceptible to oxidation, especially from dissolved atmospheric oxygen or in the presence of metal ions.[2] This is often observed as a color change in the solution.
-
Hydrolysis: The amide bond in the hydrazide can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.[1]
-
Light Exposure (Photolysis): Aromatic compounds, including the naphthalene ring system, can be sensitive to light, particularly UV radiation, which can induce degradation.[3][4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To maximize shelf-life, solutions should be stored under conditions that mitigate the factors causing degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air.[4]
| Storage Temperature | Recommended Solvent | Protection | Expected Stability |
| -80°C | DMSO, DMF | Airtight, Amber Vials | Long-term (months to years) |
| -20°C | DMSO, DMF, Acetonitrile | Airtight, Amber Vials | Intermediate-term (weeks to months) |
| 2-8°C | Aprotic Solvents | Airtight, Amber Vials | Short-term (days) |
| Room Temperature | Not Recommended | - | Prone to rapid degradation |
Q4: How can I tell if my this compound solution has degraded?
A4: Visual inspection can provide the first clues of degradation. A color change, often to yellow or brown, suggests oxidative degradation.[4] The appearance of precipitate or cloudiness may indicate hydrolysis or solubility issues. For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the intact this compound from its degradation products.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound solutions.
Issue 1: My solution has changed color (e.g., turned yellow).
-
Potential Cause: This is a common sign of oxidative degradation. The hydrazide group is sensitive to atmospheric oxygen, and this process can be accelerated by exposure to light or the presence of trace metal ion contaminants.[2][4]
-
Recommended Actions:
-
Degas Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[3]
-
Protect from Light: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to prevent photodegradation.[3][4]
-
Use Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent such as EDTA to your buffer or solvent system, ensuring it is compatible with your downstream application.[3]
-
Prepare Fresh: If the solution is significantly discolored, it is best to discard it and prepare a fresh solution using the preventative measures above.
-
Issue 2: A precipitate has formed in my solution upon storage.
-
Potential Cause: Precipitation can occur for several reasons:
-
Low Temperature Storage: The compound may be falling out of solution if its solubility limit is reached at the storage temperature (e.g., -20°C).
-
Hydrolysis: A degradation product that is less soluble than the parent compound may have formed. Hydrazides can hydrolyze to their corresponding carboxylic acid (1-Naphthoic acid) and hydrazine.[1]
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration beyond the solubility limit.
-
-
Recommended Actions:
-
Verify Solubility: Ensure that the concentration of your solution does not exceed the solubility limit in the chosen solvent at your storage temperature.
-
pH Control: If using an aqueous or protic solvent, maintain a neutral pH (around 6-8) to minimize acid or base-catalyzed hydrolysis.[3]
-
Re-dissolve and Use Promptly: Gently warm the solution to room temperature and vortex to see if the precipitate re-dissolves. If it does, it was likely a solubility issue. Use the solution promptly. If it does not re-dissolve, degradation is likely, and the solution should be discarded.
-
Troubleshooting Decision Pathway
References
How to avoid the formation of impurities in 1-Naphthohydrazide derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you avoid the formation of impurities during 1-Naphthohydrazide derivatization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of various analytes with this compound.
Issue 1: Low Yield of the Desired Derivative
If you are experiencing a low yield of your target this compound derivative, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | 1. Optimize Reaction Time and Temperature: Increase the reaction time or temperature. For many hydrazone formations, heating can drive the reaction to completion. However, be cautious of potential degradation at excessively high temperatures. 2. Adjust pH: The reaction of hydrazines with carbonyls is often acid-catalyzed. Ensure the reaction medium is slightly acidic (pH 4-6) to facilitate the reaction without causing degradation of the reactants or products. 3. Increase Reagent Concentration: Use a slight excess of this compound to shift the equilibrium towards product formation. | An increase in the formation of the desired hydrazone derivative, confirmed by analytical techniques such as HPLC or TLC. |
| Degradation of this compound | 1. Check Reagent Quality: Ensure the this compound used is of high purity and has been stored properly, protected from light and moisture. 2. Avoid Harsh Conditions: Prolonged exposure to strong acids, bases, or high temperatures can lead to the degradation of this compound. | Reduced presence of unreacted starting material and potential degradation product peaks in the chromatogram. |
| Side Reactions | 1. Control Stoichiometry: Use a controlled molar ratio of this compound to the analyte to minimize side reactions. A large excess of the carbonyl compound can sometimes lead to the formation of azines. 2. Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | A cleaner reaction profile with fewer unexpected peaks in the analytical separation. |
Issue 2: Presence of Unexpected Peaks in the Chromatogram
The appearance of unknown peaks in your analytical run can indicate the presence of impurities. This section will help you identify and mitigate their formation.
| Potential Impurity | Identification and Prevention |
| Unreacted this compound or Analyte | Identification: Compare the retention time of the unexpected peak with the standards of the starting materials. Prevention: Optimize reaction conditions (time, temperature, pH, stoichiometry) to ensure complete conversion. |
| Azine Formation | Identification: Azines (R₂C=N-N=CR₂) are formed from the reaction of a hydrazone with a second molecule of the carbonyl compound. They will have a higher molecular weight than the corresponding hydrazone. Mass spectrometry can confirm their identity. Prevention: Use a slight excess of this compound relative to the carbonyl compound to minimize the chance of the formed hydrazone reacting with another carbonyl molecule. |
| Hydrolysis Products | Identification: The hydrazone derivative can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, reverting to this compound and the original carbonyl compound. Prevention: Maintain a neutral or slightly acidic pH during the reaction and subsequent sample processing. Ensure all solvents and reagents are anhydrous if possible. |
| Oxidation Products | Identification: The naphthalene ring system can be susceptible to oxidation, leading to the formation of naphthoquinones or hydroxylated derivatives. These impurities can be identified by their characteristic mass spectra. Prevention: Protect the reaction mixture from air and light. Consider using degassed solvents and performing the reaction under an inert atmosphere. The addition of an antioxidant may be beneficial in some cases. |
| Degradation of this compound | Identification: this compound itself can degrade. Potential degradation products include 1-naphthoic acid. Prevention: Use high-purity this compound and store it under recommended conditions (cool, dry, and dark). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect during this compound derivatization of a ketone?
The most common impurities are unreacted starting materials (ketone and this compound), the corresponding azine formed from the reaction of the hydrazone with another molecule of the ketone, and potential hydrolysis products if the workup conditions are not carefully controlled.
Q2: How can I remove excess this compound after the derivatization reaction?
Excess this compound can often be removed by liquid-liquid extraction. Since the hydrazone derivative is typically less polar than the hydrazide, partitioning between an aqueous phase and an immiscible organic solvent can effectively separate the product from the unreacted reagent. Alternatively, solid-phase extraction (SPE) with a suitable sorbent can be employed for cleanup.
Q3: What is the optimal pH for this compound derivatization?
The optimal pH for hydrazone formation is generally in the weakly acidic range (pH 4-6). This is because the reaction is acid-catalyzed, but strong acidic conditions can lead to protonation of the hydrazine nitrogen, reducing its nucleophilicity, and can also promote hydrolysis of the formed hydrazone.
Q4: My this compound derivative appears to be unstable in the HPLC mobile phase. What can I do?
Instability on the HPLC column can be due to the mobile phase composition. If you are using an acidic mobile phase, consider increasing the pH to a less acidic range if your chromatography allows. Also, ensure that the mobile phase is well-degassed to prevent on-column oxidation. If the derivative is light-sensitive, using an autosampler with a cooled, dark sample tray can help.
Q5: Can I use this compound to derivatize carboxylic acids?
Direct derivatization of carboxylic acids with this compound to form an acylhydrazide requires a coupling agent to activate the carboxylic acid, such as a carbodiimide (e.g., EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). Without an activating agent, the reaction is generally not feasible under standard conditions.
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Carbonyl Compounds (Aldehydes and Ketones) with this compound
This protocol provides a general starting point for the derivatization of aldehydes and ketones. Optimization of specific parameters may be required for different analytes.
-
Reagent Preparation:
-
Prepare a stock solution of the carbonyl compound in a suitable solvent (e.g., acetonitrile, methanol).
-
Prepare a stock solution of this compound in the same solvent. A typical concentration is 1-5 mg/mL.
-
-
Derivatization Reaction:
-
In a reaction vial, combine the carbonyl compound solution with a slight molar excess (e.g., 1.2 equivalents) of the this compound solution.
-
Add a small amount of an acidic catalyst, such as a few microliters of glacial acetic acid, to achieve a slightly acidic pH.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes). The optimal time and temperature should be determined experimentally.
-
After incubation, cool the reaction mixture to room temperature.
-
-
Sample Preparation for Analysis:
-
Dilute an aliquot of the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
If necessary, perform a cleanup step (e.g., liquid-liquid extraction or solid-phase extraction) to remove excess reagents and potential interferences.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV or fluorescence detector.
-
Develop a gradient or isocratic elution method to separate the derivative from impurities and starting materials.
-
Table 1: Example HPLC Conditions for Analysis of this compound Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm or Fluorescence (Excitation: ~290 nm, Emission: ~375 nm) |
| Injection Volume | 10 µL |
Visualizations
Diagram 1: General Workflow for this compound Derivatization and Analysis
Caption: Experimental workflow for derivatization.
Diagram 2: Troubleshooting Logic for Low Derivative Yield
Caption: Troubleshooting low derivatization yield.
Technical Support Center: Recrystallization of 1-Naphthohydrazide
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 1-Naphthohydrazide using recrystallization techniques. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound should be a white to slightly pale yellow crystalline powder.[1] The melting point of pure this compound is in the range of 165-170°C.[1] A melting point below this range or a broad melting range often indicates the presence of impurities.
Q2: What are the most common impurities in crude this compound?
A2: Based on a common synthesis route from methyl-1-naphthoate and hydrazine, the most likely impurities are unreacted starting materials such as methyl-1-naphthoate or 1-naphthoic acid.[2][3] Residual solvents from the reaction or work-up may also be present.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: While specific solubility data is not widely published, alcohols like ethanol and methanol are good starting points. A mixed solvent system, such as ethanol-water or methanol-water, is often effective.[2][4] The principle of "like dissolves like" suggests that polar solvents are generally more suitable.[5]
Q4: How can I confirm the purity of my recrystallized this compound?
A4: The most common methods for assessing purity are melting point determination and thin-layer chromatography (TLC). A sharp melting point within the expected range (165-170°C) is a good indicator of purity.[1] TLC can be used to compare the recrystallized sample to the crude material and a standard, if available. The absence of impurity spots in the lane of the recrystallized product suggests successful purification. Spectroscopic methods like NMR can also be used for characterization.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
Problem: The crude this compound does not dissolve in the chosen solvent, even at boiling point.
-
Possible Cause: The solvent is not polar enough to dissolve the this compound.
-
Solution:
-
Select a more polar solvent: If you are using a less polar solvent, switch to a more polar one like ethanol or methanol.[5]
-
Use a mixed solvent system: If the compound is sparingly soluble in a good solvent, you can try a mixed solvent system. Dissolve the this compound in a minimum amount of a hot "good" solvent (e.g., ethanol) and then add a hot "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.[6]
-
Problem: No crystals form after the solution has cooled.
-
Possible Cause 1: The solution is not supersaturated, meaning too much solvent was used.
-
Solution 1:
-
Evaporate excess solvent: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again.[7] Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out instead of crystallizing.
-
-
Possible Cause 2: The cooling process is too rapid, or there are no nucleation sites for crystal growth.
-
Solution 2:
-
Induce crystallization:
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5]
-
Problem: The this compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.
-
Solution:
-
Reheat and add more solvent: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool slowly.
-
Lower the temperature of dissolution: If the solvent's boiling point is too high, try a lower boiling point solvent.
-
Use a different solvent system: A mixed solvent system can sometimes prevent oiling out.
-
Problem: The recrystallized solid is discolored.
-
Possible Cause: Colored impurities are present in the crude material and have co-crystallized with the product.
-
Solution:
-
Use decolorizing carbon: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution. Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[8]
-
Problem: The recovery yield of pure this compound is low.
-
Possible Cause 1: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.
-
Solution 1:
-
Possible Cause 2: Premature crystallization occurred during hot filtration.
-
Solution 2:
-
Keep the solution hot: Use a pre-heated funnel and flask for hot filtration. Add a small excess of solvent before filtering to prevent crystallization in the funnel.[5]
-
-
Possible Cause 3: The chosen solvent is too good, and the product has significant solubility even at low temperatures.
-
Solution 3:
-
Optimize the solvent system: Experiment with different solvents or mixed solvent systems to find one where the product has high solubility at high temperatures and low solubility at low temperatures.[8]
-
Quantitative Data Summary
The following table provides a qualitative summary of solvent suitability for the recrystallization of this compound, based on chemical principles and data from related compounds. "Good" solvents are those in which the compound is soluble when hot and insoluble when cold.
| Solvent | Suitability for Recrystallization | Notes |
| Ethanol | Good | A good starting point for single-solvent recrystallization.[4] |
| Methanol | Good | Similar to ethanol, can be effective.[2][4] |
| Ethanol/Water | Very Good | A common and effective mixed solvent pair.[5] |
| Methanol/Water | Very Good | Another effective mixed solvent pair.[2] |
| Ethyl Acetate | Moderate | May be a suitable solvent. |
| Acetone | Moderate | May be a suitable solvent. |
| Water | Poor (as a single solvent) | This compound has low solubility in water.[2] |
| Hexane/Toluene | Poor (as a single solvent) | These non-polar solvents are unlikely to dissolve the polar this compound.[5] |
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary, aiming for the minimum volume required for dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to a gentle boil for 2-5 minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the activated charcoal or any insoluble impurities.
-
-
Crystallization:
-
Reheat the clear solution to boiling.
-
Add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
If the cloudiness persists, add a few drops of hot ethanol until the solution is clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold ethanol-water mixture.
-
Pour the cold crystal slurry into the funnel and apply the vacuum to collect the crystals.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
-
Analysis:
-
Once dry, determine the mass of the purified this compound and calculate the percent recovery.
-
Measure the melting point of the crystals to assess their purity.
-
Visualizations
Caption: A flowchart of the experimental workflow for the recrystallization of this compound.
Caption: A logical diagram for troubleshooting common problems in recrystallization.
References
- 1. This compound [myskinrecipes.com]
- 2. prepchem.com [prepchem.com]
- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 4. Buy 3-Hydroxy-2-naphthohydrazide (EVT-310949) | 5341-58-2 [evitachem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
Identifying and characterizing unexpected reaction products of 1-Naphthohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Naphthohydrazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize unexpected reaction products.
Frequently Asked Questions (FAQs)
Q1: I performed a reaction with this compound and an aldehyde to form a hydrazone, but my yield is low and I see several spots on my TLC plate. What could be the unexpected products?
A1: Low yields and multiple TLC spots in hydrazone synthesis from this compound can indicate the formation of several byproducts. The most common unexpected products include:
-
1,3,4-Oxadiazole Derivative: Intramolecular cyclization of the initially formed hydrazone or reaction with the carboxylic acid precursor can lead to a stable 5-membered heterocyclic ring.
-
1-Naphthoic Acid: Hydrolysis of this compound, especially in the presence of acidic or basic conditions and water, can lead to the formation of the corresponding carboxylic acid.
-
N,N'-di(1-naphthoyl)hydrazine: Self-condensation of this compound, particularly at elevated temperatures or in the presence of activating agents, can result in a di-acylated hydrazine.
-
Azine Formation: The reaction of the aldehyde with hydrazine, a potential impurity or degradation product of the hydrazide, can lead to the formation of an azine.
Q2: How can I minimize the formation of these unexpected byproducts?
A2: To minimize byproduct formation, consider the following strategies:
-
Control Reaction Temperature: Avoid excessively high temperatures, which can promote cyclization and self-condensation reactions.
-
Anhydrous Conditions: Use dry solvents and reagents to minimize the hydrolysis of this compound to 1-naphthoic acid.
-
Stoichiometry: Use a precise 1:1 molar ratio of this compound to the aldehyde to reduce the chances of side reactions.
-
pH Control: Maintain a neutral or slightly acidic pH. Strong acids or bases can catalyze hydrolysis and other side reactions.
-
Purity of Starting Materials: Ensure the purity of your this compound to avoid side reactions from impurities like hydrazine.
Q3: What analytical techniques are best for identifying these unexpected products?
A3: A combination of spectroscopic and chromatographic techniques is recommended for the unambiguous identification of unexpected products:
-
Thin Layer Chromatography (TLC): Useful for initial assessment of the reaction mixture and for tracking the purification process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated byproducts.
-
Mass Spectrometry (MS): Helps in determining the molecular weight of the unexpected products and can provide fragmentation patterns for further structural elucidation.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the products and byproducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: An unexpected product with a molecular weight corresponding to the loss of water from my expected hydrazone is observed.
-
Possible Cause: This strongly suggests the formation of a 2-(naphthalen-1-yl)-1,3,4-oxadiazole derivative through intramolecular cyclization. This is more likely to occur at higher reaction temperatures or in the presence of an oxidizing agent.
-
Troubleshooting Steps:
-
Lower the reaction temperature.
-
Avoid oxidizing agents unless they are a required part of your reaction scheme.
-
Characterize the byproduct: Isolate the unexpected product by column chromatography and analyze it by ¹H NMR, ¹³C NMR, and MS to confirm the oxadiazole structure.
-
Problem 2: My purified product shows a broad peak in the ¹H NMR spectrum around 12-13 ppm and has a molecular weight of 172.18 g/mol .
-
Possible Cause: You have likely isolated 1-naphthoic acid, resulting from the hydrolysis of this compound.
-
Troubleshooting Steps:
-
Ensure anhydrous reaction conditions. Use freshly dried solvents and reagents.
-
Check the pH of your reaction and work-up. Avoid strongly acidic or basic conditions.
-
Confirm the identity: Compare the NMR and MS data of your byproduct with the known spectra of 1-naphthoic acid.
-
Problem 3: A high-melting point, poorly soluble solid is formed during the reaction.
-
Possible Cause: This could be N,N'-di(1-naphthoyl)hydrazine, formed from the self-condensation of two molecules of this compound.
-
Troubleshooting Steps:
-
Avoid high concentrations of this compound.
-
Control the reaction temperature.
-
Characterize the solid: Attempt to dissolve a small amount in a suitable deuterated solvent for NMR analysis, or use solid-state techniques. Mass spectrometry can also be used to confirm the molecular weight.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Potential Unexpected Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ ppm) | Key Mass Spec (m/z) |
| 2-(naphthalen-1-yl)-1,3,4-oxadiazole | C₁₂H₈N₂O | 196.21 | Aromatic protons, distinct oxadiazole proton | [M+H]⁺ = 197 |
| 1-Naphthoic Acid | C₁₁H₈O₂ | 172.18 | Aromatic protons, broad singlet for -COOH (~13 ppm) | [M-H]⁻ = 171[1] |
| N,N'-di(1-naphthoyl)hydrazine | C₂₂H₁₆N₂O₂ | 340.38 | Aromatic protons, singlet for N-H protons | [M+H]⁺ = 341 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is adapted from a general method for hydrazide synthesis.
-
Dissolve Methyl 1-naphthoate (1 equivalent) in an excess of hydrazine hydrate (e.g., 10-20 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 8-12 hours.
-
Monitor the reaction by TLC until the starting ester has been consumed.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.
Protocol 2: Characterization of 1-Naphthoic Acid by NMR
-
Dissolve a small sample of the suspected byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum. Look for characteristic aromatic proton signals between 7.5 and 8.9 ppm and a broad singlet corresponding to the carboxylic acid proton, typically above 12 ppm in DMSO-d₆.[2]
-
Acquire a ¹³C NMR spectrum. Expect to see signals for the aromatic carbons and a signal for the carbonyl carbon around 169 ppm in DMSO-d₆.[2]
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for identifying unexpected products.
References
Strategies to improve the regioselectivity in reactions with 1-Naphthohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve regioselectivity in chemical reactions involving 1-Naphthohydrazide.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors controlling regioselectivity in reactions with this compound?
When this compound reacts with an unsymmetrical reagent, such as a non-symmetrical 1,3-diketone, the formation of two or more regioisomers is possible. The outcome is governed by a combination of steric effects, electronic effects, and the specific reaction conditions employed.[1]
-
Steric Effects: The 1-naphthyl group is significantly bulky. This steric hindrance can impede the approach of the nitrogen atom it is attached to (N¹) to a sterically crowded reaction site on the other reactant.[1][2] Consequently, the less hindered terminal nitrogen (N²) may preferentially initiate the reaction.
-
Electronic Effects: The nucleophilicity of the two nitrogen atoms in this compound is different. The N¹ nitrogen's lone pair can be delocalized into the aromatic naphthyl ring, reducing its nucleophilicity compared to the terminal N² nitrogen. Conversely, electron-withdrawing groups on the reaction partner (e.g., a -CF₃ group on a diketone) can make one reaction site significantly more electrophilic, influencing the initial point of attack.[1]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH (or catalyst) have a profound impact on which regioisomer is favored.[1] These factors can alter the reaction mechanism, favoring either kinetic or thermodynamic products.
FAQ 2: In a pyrazole synthesis with an unsymmetrical β-diketone, which nitrogen of this compound attacks which carbonyl group?
This is the central question in controlling regioselectivity for the Knorr pyrazole synthesis.[1] The reaction proceeds via a hydrazone intermediate, followed by cyclization and dehydration.[1] Two competing pathways exist:
-
Pathway A: The more nucleophilic terminal nitrogen (-NH₂) attacks one of the carbonyl carbons.
-
Pathway B: The less nucleophilic, sterically hindered nitrogen (-NH-Naphthyl) attacks one of the carbonyl carbons.
Generally, the reaction is initiated by the more nucleophilic terminal -NH₂ group attacking the more electrophilic (less sterically hindered or electronically activated) carbonyl carbon of the diketone. The subsequent cyclization step then determines the final pyrazole structure.
Section 2: Troubleshooting Guides
Guide 1: Improving Regioselectivity in Pyrazole Synthesis
Problem: My reaction of this compound with an unsymmetrical 1,3-dicarbonyl compound yields a mixture of regioisomers that is difficult to separate. How can I increase the yield of the desired isomer?
Solution: A systematic optimization of reaction conditions is necessary. The solvent is often the most impactful variable.
Troubleshooting Steps:
-
Solvent Modification (High Impact):
-
Rationale: The solvent can influence transition states and the stability of intermediates. Fluorinated alcohols, in particular, have been shown to dramatically improve regioselectivity in pyrazole formation by establishing specific hydrogen-bonding networks.[3]
-
Recommendation: Switch from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3] These solvents can favor the formation of one regioisomer, often exclusively. For instance, in reactions with fluorinated diketones, using HFIP can significantly favor the formation of the 5-trifluoromethyl pyrazole isomer.
-
Action: Screen a range of solvents from non-polar (Toluene) to polar aprotic (DMF, DMAc) and polar protic (Ethanol, TFE, HFIP) to identify the optimal medium.[4]
-
-
Temperature Adjustment:
-
Rationale: Reaction temperature can dictate whether the product distribution is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the system to equilibrate to the most stable thermodynamic product.
-
Recommendation: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, and reflux) to determine if temperature has a significant effect on the isomer ratio.
-
-
pH and Catalyst Control:
-
Rationale: The Knorr pyrazole synthesis is sensitive to pH. Acid catalysis activates the carbonyl group for nucleophilic attack. The choice of acid can influence which carbonyl is preferentially protonated.
-
Recommendation: If the reaction is run under neutral or basic conditions, try adding a catalytic amount of a protic acid (like acetic acid) or a Lewis acid. For reactions involving electron-deficient hydrazones, an acid additive like trifluoroacetic acid (TFA) in a TFE solvent has been shown to be effective.[5] Conversely, some regioselective syntheses are promoted by a base.[6]
-
Guide 2: General Workflow for Optimizing Regioselectivity
If you are experiencing poor regioselectivity, follow this decision-making workflow to systematically troubleshoot your experiment.
Caption: Troubleshooting workflow for poor regioselectivity.
Section 3: Data & Protocols
Data Presentation: Solvent Effects on Regioselectivity
| Hydrazine Reactant | 1,3-Diketone Reactant | Solvent | Regioisomer Ratio (A : B) | Reference |
| Methylhydrazine | 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | 1 : 2.1 | |
| Methylhydrazine | 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 4.3 : 1 | |
| Methylhydrazine | 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | > 50 : 1 | |
| Phenylhydrazine | 1-Phenyl-4,4,4-trifluoro-1,3-butanedione | Ethanol | 1.1 : 1 | [3] |
| Phenylhydrazine | 1-Phenyl-4,4,4-trifluoro-1,3-butanedione | HFIP | > 50 : 1 | [3] |
Note: Isomer A corresponds to the N-substituted nitrogen adjacent to the non-fluorinated R¹ group of the diketone. Isomer B corresponds to the N-substituted nitrogen adjacent to the fluorinated R² group. This data from analogous systems strongly suggests that fluorinated alcohols are key to controlling regioselectivity.[3]
Visualizing the Competing Reaction Pathways
The diagram below illustrates the two possible pathways for the reaction of this compound with an unsymmetrical diketone, leading to two distinct regioisomeric pyrazole products.
Caption: Competing pathways in pyrazole synthesis.
Experimental Protocols: General Procedure for Optimizing Pyrazole Synthesis
This protocol provides a general method for the reaction of this compound with an unsymmetrical 1,3-dicarbonyl compound, with key variables highlighted for optimization.[7]
Materials:
-
This compound
-
Unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone)
-
Solvent (e.g., Ethanol, TFE, or HFIP)
-
Catalyst (optional, e.g., glacial acetic acid)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Dissolution: Add the chosen [Solvent] (approx. 0.1-0.5 M concentration). Stir the mixture until the hydrazide is fully or partially dissolved.
-
Optimization Point 1 (Solvent): This is the most critical parameter. Test Ethanol, Toluene, DMF, TFE, and HFIP to observe the effect on the regioisomeric ratio.[3]
-
-
Addition of Diketone: Add the unsymmetrical 1,3-dicarbonyl compound (1.0-1.1 eq) to the solution.
-
Catalyst (Optional): Add a catalytic amount of [Catalyst] (e.g., 1-2 drops of glacial acetic acid) if desired.
-
Optimization Point 2 (Catalyst): Compare the reaction with and without an acid catalyst. Test both protic and Lewis acids.[5]
-
-
Reaction: Stir the reaction mixture at the desired [Temperature] . Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Optimization Point 3 (Temperature): Run the reaction at room temperature and at reflux to determine the effect of temperature on the product ratio.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography or recrystallization. Analyze the product mixture and the purified isomers by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure of the regioisomers and their ratio. The relative positions of the substituents on the pyrazole ring can be definitively assigned using 2D NMR techniques like NOESY or HMBC.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
Storage and handling guidelines for 1-Naphthohydrazide to prevent degradation
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 1-Naphthohydrazide to prevent its degradation. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a dry and well-ventilated place.[1][2] It is recommended to store it at room temperature under an inert atmosphere, such as nitrogen or argon, as it is sensitive to air and light.[3]
Q2: How should I store solutions of this compound?
A2: For optimal stability, solutions of this compound should be prepared fresh for use whenever possible. If short-term storage is necessary, it is advisable to store solutions at low temperatures, protected from light. For instance, solutions in dimethyl sulfoxide (DMSO) may be stored for short periods (days to weeks) at 2-8°C, or for up to one month at -20°C.[4] For longer-term storage of up to six months, storing aliquots at -80°C in tightly sealed vials is recommended to minimize freeze-thaw cycles.[4]
Q3: What are the primary factors that can cause the degradation of this compound?
A3: this compound is susceptible to degradation from several factors:
-
Light: As a photosensitive compound, exposure to light, especially UV light, can induce photodegradation.[4]
-
Air (Oxygen): The compound is air-sensitive, and exposure to oxygen can lead to oxidative degradation.[3]
-
Moisture: Hydrazides can be susceptible to hydrolysis, especially under non-neutral pH conditions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4]
-
Incompatible Materials: Contact with strong oxidizing agents can lead to degradation.[5]
Q4: What solvents are compatible with this compound?
A4: While specific solubility data is limited, a product description indicates that this compound is soluble in methanol.[6] For related compounds like 1-Naphthoic acid, dimethyl sulfoxide (DMSO) and ethanol are also commonly used solvents for preparing stock solutions.[4] The choice of solvent should be guided by the specific requirements of your experiment and the intended storage duration.
Troubleshooting Guide
Issue 1: I observe a color change (e.g., yellowing) in my solid this compound.
-
Possible Cause: This is a likely indicator of degradation, potentially due to exposure to air or light over time.
-
Recommended Action:
-
Assess Purity: Before use, it is advisable to check the purity of the compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Review Storage: Ensure that the compound is stored in a tightly sealed container, in a dark place, and preferably under an inert atmosphere.
-
Future Prevention: For new batches, strictly adhere to the recommended storage conditions to minimize exposure to oxygen and light.
-
Issue 2: My experimental results are inconsistent when using a previously prepared stock solution of this compound.
-
Possible Cause: The stock solution may have degraded over time, leading to a lower effective concentration of the active compound and the presence of interfering degradation products.[4]
-
Recommended Action:
-
Prepare Fresh Solution: The most reliable approach is to prepare a fresh stock solution from solid this compound before each experiment.[4]
-
Verify Concentration: If an older solution must be used, its purity and concentration should be verified using a validated stability-indicating analytical method, such as HPLC.[4]
-
Optimize Solution Storage: If solutions must be stored, aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air each time the vial is opened. Store at -20°C or -80°C for better stability.
-
Issue 3: I see unexpected peaks in my chromatogram when analyzing my reaction mixture containing this compound.
-
Possible Cause: These unexpected peaks could be degradation products of this compound formed during the reaction or during sample preparation and analysis.
-
Recommended Action:
-
Conduct a Forced Degradation Study: To identify potential degradation products, you can intentionally expose this compound to stress conditions such as acid, base, heat, oxidation, and light. This will help in creating a profile of potential degradants.
-
Characterize Degradants: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown peaks and deduce their potential structures.
-
Optimize Experimental Conditions: Based on the identified degradation pathways, you may need to adjust your experimental conditions (e.g., pH, temperature, exclusion of light) to minimize degradation.
-
Quantitative Data on Stability
| Stress Condition | Parameter | Condition | Duration | Expected Outcome (Illustrative) |
| Thermal | Temperature | 40°C | 4 weeks | ~5-10% degradation |
| Temperature | 60°C | 2 weeks | ~15-25% degradation | |
| Humidity | Relative Humidity | 75% RH at 40°C | 4 weeks | ~10-15% degradation |
| Photostability | Light Exposure | ICH Q1B Option 2 | Up to 200 Wh/m² UV and 1.2 million lux hours visible | Significant degradation, potential color change |
| Hydrolytic | pH | 0.1 M HCl | 24 hours at RT | Significant degradation |
| pH | Water (neutral) | 24 hours at RT | Minor degradation | |
| pH | 0.1 M NaOH | 24 hours at RT | Moderate degradation | |
| Oxidative | Oxidizing Agent | 3% H₂O₂ | 24 hours at RT | Significant degradation |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
-
Sample Preparation: Prepare several solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 1 M HCl to a sample solution. Keep at room temperature and/or heat at 60°C for a defined period (e.g., 2, 6, 24 hours). Neutralize with 1 M NaOH before analysis.
-
Basic Hydrolysis: Add an equal volume of 1 M NaOH to a sample solution. Keep at room temperature and/or heat at 60°C for a defined period. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3-6% hydrogen peroxide to a sample solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a sample solution and a sample of the solid compound in an oven at a set temperature (e.g., 60°C or 80°C) for a defined period.
-
Photolytic Degradation: Expose a sample solution and a sample of the solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Keep a control sample wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC method (see Protocol 2).
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to check the purity of the main peak. Use LC-MS to obtain mass information for the degradation products to aid in their identification.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method capable of separating this compound from its degradation products.
-
Instrumentation: A standard HPLC system with a PDA or UV detector and a mass spectrometer (LC-MS) for peak identification.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) as it is a versatile choice for many small molecules.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% formic acid or 10 mM ammonium acetate in water.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Method Development:
-
Start with a gradient elution, for example, from 10% B to 90% B over 20-30 minutes, to get an initial separation profile of the parent compound and its degradation products from the forced degradation study.
-
Optimize the gradient, flow rate (typically 1 mL/min), and column temperature to achieve good resolution (Rs > 1.5) between all peaks.
-
Select a detection wavelength where both the parent compound and the degradation products have good absorbance (e.g., based on their UV spectra from the PDA detector).
-
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for the proper storage and handling of this compound.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 1-Naphthohydrazide and 2-Naphthohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1-Naphthohydrazide and 2-Naphthohydrazide, two isomeric compounds with a naphthalene core linked to a hydrazide functional group. While direct comparative studies on the parent compounds are limited, this document synthesizes available data on their derivatives to offer insights into their potential as scaffolds for therapeutic agents. The comparison focuses on key areas of pharmacological interest: antimicrobial, antifungal, anticancer, and anti-inflammatory activities.
Data Summary
The following tables summarize the available quantitative data for derivatives of this compound and 2-Naphthohydrazide. It is important to note that the specific biological activity is highly dependent on the nature and position of substituents on the naphthyl ring and the hydrazide moiety.
Table 1: Comparative Antimicrobial and Antifungal Activity
| Compound/Derivative | Target Organism | Assay Type | Activity Metric (e.g., MIC, ZOI) | Reference |
| 1-Aminoalkyl-2-naphthol derivatives (related to 1-Naphthyl structure) | Pseudomonas aeruginosa MDR1 | Broth Microdilution | MIC: 10 µg/mL | [1] |
| 1-Aminoalkyl-2-naphthol derivatives (related to 1-Naphthyl structure) | Staphylococcus aureus MDR | Broth Microdilution | MIC: 100 µg/mL | [1] |
| 1-Aminoalkyl-2-naphthol derivatives (related to 1-Naphthyl structure) | Penicillium notatum | Broth Microdilution | MIC: 400 µg/mL | [1] |
| 1-Aminoalkyl-2-naphthol derivatives (related to 1-Naphthyl structure) | Penicillium funiculosum | Broth Microdilution | MIC: 400 µg/mL | [1] |
| Naphtho[1][2][3]triazol-thiadiazin derivatives (related to 1-Naphthyl structure) | Staphylococcus aureus | Agar Dilution | MIC: 250 µg/mL | [4] |
| Naphtho[1][2][3]triazol-thiadiazin derivatives (related to 1-Naphthyl structure) | Candida albicans | Agar Dilution | - | [4] |
| 2-Acyl-1,4-naphthohydroquinones (related to 2-Naphthyl structure) | Candida krusei | Broth Microdilution | MIC: 2-16 µg/mL | [5] |
| 2-Acyl-1,4-naphthohydroquinones (related to 2-Naphthyl structure) | Rhizopus oryzae | Broth Microdilution | MIC: 2-16 µg/mL | [5] |
MIC: Minimum Inhibitory Concentration; ZOI: Zone of Inhibition. Data presented is for derivatives and may not be representative of the parent compounds.
Table 2: Comparative Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Assay Type | Activity Metric (IC50 in µM) | Reference |
| Naphthyridine derivatives (related to 1-Naphthyl structure) | HeLa (Cervical Cancer) | MTT Assay | 0.7 - 172.8 | [6] |
| Naphthyridine derivatives (related to 1-Naphthyl structure) | HL-60 (Leukemia) | MTT Assay | 0.1 - 102.9 | [6] |
| Naphthyridine derivatives (related to 1-Naphthyl structure) | PC-3 (Prostate Cancer) | MTT Assay | 2.7 - 124.6 | [6] |
| 1,4-Naphthoquinone analogues (related to 1-Naphthyl structure) | HeLa (Cervical Cancer) | MTT Assay | 5.3 | [2] |
| 1,4-Naphthoquinone analogues (related to 1-Naphthyl structure) | DU-145 (Prostate Cancer) | MTT Assay | 6.8 | [2] |
| Naphtho[2,3-b]furan-4,9-diones (related to 2-Naphthyl structure) | HSC-2 (Oral Squamous Carcinoma) | Not Specified | High Cytotoxicity | [7] |
| Naphtho[2,3-b]furan-4,9-diones (related to 2-Naphthyl structure) | HL-60 (Promyelocytic Leukemia) | Not Specified | High Cytotoxicity | [7] |
IC50: Half-maximal inhibitory concentration. Data presented is for derivatives and may not be representative of the parent compounds.
Table 3: Comparative Anti-inflammatory Activity
| Compound/Derivative | Model/Assay | Key Findings | Reference |
| LASSBio-2039 ((E)-N'-(4-(phenyl(boronic acid))benzylidene)-This compound ) | Inhibition of cytokine production (LPS-stimulated macrophages) | Significantly inhibited IL-1β and TNF-α production. | [8] |
| LASSBio-1760 ((E)-N'-(4-(phenyl(boronic acid))benzylidene)-2-naphthohydrazide ) | Inhibition of cytokine production (LPS-stimulated macrophages) | Showed potent anti-inflammatory activity. | [8] |
Data presented is for N-acylhydrazone derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Serial two-fold dilutions of the test compounds (this compound and 2-Naphthohydrazide) are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and 2-Naphthohydrazide and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compounds (this compound and 2-Naphthohydrazide) are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the comparison of this compound and 2-Naphthohydrazide.
Caption: General workflow for comparing the biological activities.
Caption: Workflow of the MTT assay for anticancer activity.
Caption: Simplified signaling pathway for anti-inflammatory action.
Conclusion
The available data, primarily from studies on their derivatives, suggests that both this compound and 2-Naphthohydrazide serve as promising scaffolds for the development of new therapeutic agents. Derivatives of both isomers have demonstrated notable antimicrobial, antifungal, anticancer, and anti-inflammatory activities. However, the position of the hydrazide group on the naphthalene ring, along with other structural modifications, significantly influences the biological activity profile.
For researchers and drug development professionals, these findings underscore the potential of the naphthohydrazide core structure. Further direct comparative studies of the parent this compound and 2-Naphthohydrazide are warranted to elucidate the intrinsic contribution of the isomeric core to the observed biological effects. Such studies will be crucial for the rational design of more potent and selective drug candidates based on these versatile scaffolds.
References
- 1. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. criver.com [criver.com]
- 4. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor-specific cytotoxicity and type of cell death induced by naphtho[2,3-b]furan-4,9-diones and related compounds in human tumor cell lines: relationship to electronic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unveiling 1-Naphthohydrazide Derivatives as Potent Chemical Probes for α-Glucosidase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-hydroxy-2-naphthohydrazide-based hydrazones as a promising class of chemical probes for the enzyme α-glucosidase. Supported by experimental data, this analysis delves into their performance against a standard inhibitor and outlines the methodologies for their validation.
The management of type 2 diabetes mellitus often involves the inhibition of carbohydrate-metabolizing enzymes to control postprandial hyperglycemia. One of the key enzymatic targets in this therapeutic strategy is α-glucosidase. Recent studies have highlighted the potential of hydrazone derivatives of 3-hydroxy-2-naphthohydrazide as highly effective inhibitors of this enzyme, demonstrating significantly greater potency than the commercially available drug, acarbose.
Performance Comparison of α-Glucosidase Inhibitors
A series of sixteen 3-hydroxy-2-naphthohydrazide-based hydrazones (compounds 3a-3p ) were synthesized and evaluated for their inhibitory activity against α-glucosidase. The results, presented in Table 1, showcase their superior performance compared to acarbose, a widely used α-glucosidase inhibitor.
| Compound | IC50 (µM) |
| 3h | 2.80 ± 0.03 |
| 3i | 4.13 ± 0.06 |
| 3f | 5.18 ± 0.10 |
| 3c | 5.42 ± 0.11 |
| 3g | 6.17 ± 0.15 |
| 3d | 6.76 ± 0.20 |
| 3a | 9.59 ± 0.14 |
| 3n | 10.01 ± 0.42 |
| ... (other derivatives) | 10.02 - 29.66 |
| Acarbose (Standard) | 873.34 ± 1.67 |
| Table 1: In vitro α-glucosidase inhibitory activity of 3-hydroxy-2-naphthohydrazide-based hydrazones (3a-3p) compared to the standard drug, acarbose. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from a 2023 study on the synthesis and biological evaluation of these compounds.[1] |
The data clearly indicates that all synthesized naphthohydrazide derivatives exhibited significantly lower IC50 values, and thus higher potency, than acarbose. Compound 3h emerged as the most potent inhibitor, with an IC50 value approximately 312 times lower than that of acarbose.[1] Kinetic analysis of compound 3h revealed a concentration-dependent inhibition with a Kᵢ value of 4.76 ± 0.0068 µM.[1]
Alternative Chemical Probes for α-Glucosidase
While the 3-hydroxy-2-naphthohydrazide derivatives show great promise, several other classes of compounds are also utilized as inhibitors of α-glucosidase in research and clinical settings.
-
Acarbose, Miglitol, and Voglibose: These are established oral anti-diabetic drugs that act as competitive inhibitors of α-glucosidase.[2][3] They are structurally similar to oligosaccharides and bind to the active site of the enzyme.[4]
-
Natural Products: A diverse range of plant-derived compounds, including flavonoids, alkaloids, and terpenoids, have demonstrated α-glucosidase inhibitory activity.[4][5] Examples include curcumin, berberine, and quercetin.[6]
The 3-hydroxy-2-naphthohydrazide-based hydrazones offer a synthetic alternative with the potential for high potency and tunability through chemical modification.
Experimental Protocols
The validation of these compounds as α-glucosidase inhibitors involves a standardized in vitro assay.
In Vitro α-Glucosidase Inhibition Assay
Principle: This colorimetric assay measures the amount of p-nitrophenol produced from the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The inhibitory activity of a test compound is determined by the reduction in p-nitrophenol formation.[7]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds (e.g., 3-hydroxy-2-naphthohydrazide derivatives)
-
Positive control (e.g., Acarbose)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution of α-glucosidase is pre-incubated with various concentrations of the test compound or the positive control in a 96-well plate for a defined period (e.g., 10 minutes) at 37°C.[7][8]
-
The enzymatic reaction is initiated by the addition of the pNPG substrate.[7][8]
-
The plate is incubated for a further period (e.g., 20-30 minutes) at 37°C.[8][9]
-
The reaction is terminated by adding a sodium carbonate solution, which also induces a color change in the p-nitrophenol product.[7][8]
-
The absorbance is measured at 405 nm using a microplate reader.[7][8]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of α-glucosidase action and the workflow for screening and validating potential inhibitors.
Caption: Mechanism of α-glucosidase action and its inhibition.
Caption: Workflow for validating α-glucosidase inhibitors.
References
- 1. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening alpha-glucosidase and alpha-amylase inhibitors from natural compounds by molecular docking in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 1-Naphthohydrazide and Other Hydrazide Compounds: A Guide for Researchers
This guide provides a comparative analysis of 1-Naphthohydrazide and its derivatives against other well-established hydrazide compounds, offering insights into their biological activities. The comparison focuses on antimicrobial, anti-inflammatory, anticonvulsant, and monoamine oxidase (MAO) inhibitory properties, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Hydrazides
Hydrazides are a class of organic compounds characterized by the presence of a -CONHNH2 functional group. This moiety is a key pharmacophore in a multitude of biologically active molecules, contributing to a wide range of therapeutic effects. The versatility of the hydrazide group allows for the synthesis of diverse derivatives, including hydrazones, which have demonstrated significant potential in medicinal chemistry. This guide specifically explores the properties of this compound and its analogues in comparison to other notable hydrazide compounds such as Isoniazid, Hydralazine, Nialamide, Iproniazid, and Phenelzine.
Comparative Biological Activity
The following sections and tables summarize the available experimental data on the biological activities of this compound derivatives and other selected hydrazide compounds. It is important to note that the data for this compound is based on its derivatives, as comprehensive studies on the parent compound are limited in the available literature.
Antimicrobial Activity
Hydrazide derivatives have long been recognized for their antimicrobial properties, with Isoniazid being a cornerstone in the treatment of tuberculosis. The antimicrobial potential of this compound derivatives has also been investigated, revealing promising activity against various pathogens.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Mycobacterium tuberculosis | Reference(s) |
| Naphthalimide Hydrazide Derivatives | >64 | >64 | >64 | >64 | - | [1] |
| Carbapenem-resistant A. baumannii | 0.5 - 16 | - | - | - | - | [1] |
| Isoniazid | - | - | - | - | 0.025 - 1 | [2] |
| Isoniazid Derivative (Schiff base) | 8 | - | 4 | - | 4 | [2] |
Note: "-" indicates data not available.
Anti-inflammatory Activity
Inflammation is a complex biological response, and several hydrazide compounds have been explored for their anti-inflammatory potential. Studies on derivatives of this compound have shown significant anti-inflammatory effects in preclinical models.
Table 2: Comparative Anti-inflammatory Activity
| Compound/Derivative | Assay | Dose | % Inhibition | Reference(s) |
| Naphthyl-N-Acylhydrazone Analogue (LASSBio-2039) | Carrageenan-induced leukocyte migration | 1 µmol/kg | 58% | [3] |
| 10 µmol/kg | 63% | [3] | ||
| 30 µmol/kg | 66% | [3] | ||
| Naphthyl-N-Acylhydrazone Analogue (LASSBio-2040) | Carrageenan-induced leukocyte migration | 1 µmol/kg | 48% | [3] |
| 10 µmol/kg | 69% | [3] | ||
| 30 µmol/kg | 73% | [3] | ||
| Naphthyl-N-Acylhydrazone Analogue (LASSBio-2041) | Carrageenan-induced leukocyte migration | 1 µmol/kg | 29% | [3] |
| 10 µmol/kg | 62% | [3] | ||
| 30 µmol/kg | 68% | [3] | ||
| Nicotinic acid (2-nitro-benzylidene)-hydrazide | Carrageenan-induced paw edema | 20 mg/kg | 35.73% | [4] |
| 50 mg/kg | 25.12% | [4] | ||
| Nicotinic acid (3-nitro-benzylidene)-hydrazide | Carrageenan-induced paw edema | 20 mg/kg | 37.29% | [4] |
| 50 mg/kg | 34.17% | [4] | ||
| Diclofenac Sodium (Standard) | Carrageenan-induced paw edema | 10 mg/kg | 38.85% | [4] |
Anticonvulsant Activity
The hydrazone moiety is a recognized pharmacophore in the design of anticonvulsant agents. While specific data for this compound is scarce, various hydrazone derivatives have demonstrated significant activity in preclinical seizure models.
Table 3: Comparative Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
| Compound/Derivative | ED₅₀ (mg/kg) | Protective Index (PI) | Reference(s) |
| Hydrazone incorporated triazine (6k) | 54.31 | - | [5] |
| Hydrazone incorporated triazine (6r) | 46.05 | - | [5] |
| Phenytoin (Standard) | 8.9 | 7.6 | [6] |
| Carbamazepine (Standard) | 7.8 | 5.9 | [6] |
Note: ED₅₀ is the median effective dose required to protect 50% of animals from seizure. Protective Index (PI) = TD₅₀/ED₅₀ (Toxic Dose/Effective Dose). "-" indicates data not available.
Monoamine Oxidase (MAO) Inhibition
Hydrazine-based compounds were among the first discovered monoamine oxidase inhibitors used as antidepressants. Their mechanism involves increasing the levels of neurotransmitters by inhibiting their breakdown by MAO enzymes.
Table 4: Comparative MAO Inhibitory Activity (IC₅₀, µM)
| Compound/Derivative | MAO-A | MAO-B | Reference(s) |
| Naphthamide Derivative (2c) | 0.294 | - | [1] |
| Naphthamide Derivative (2g) | - | 0.519 | [1] |
| Iproniazid | Irreversible, Non-selective | Irreversible, Non-selective | [7] |
| Phenelzine | Irreversible, Non-selective | Irreversible, Non-selective | [8] |
| Nialamide | Irreversible, Non-selective | Irreversible, Non-selective | [7] |
| Moclobemide (Standard) | Reversible, Selective | - | [7] |
| Selegiline (Standard) | - | Irreversible, Selective | [7] |
Note: IC₅₀ is the half-maximal inhibitory concentration. "-" indicates data not available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Hydrazide Derivatives
The general synthesis of hydrazide-hydrazone derivatives involves a two-step process. The first step is the formation of a carboxylic acid hydrazide from the corresponding ester and hydrazine hydrate. The second step is the condensation of the resulting hydrazide with an appropriate aldehyde or ketone.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Maximal Electroshock (MES) Seizure Test in Mice
This model is used to evaluate the anticonvulsant activity of compounds against generalized tonic-clonic seizures.
-
Animal Preparation: Mice are administered the test compound or vehicle.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the mouse.
-
Induction of Seizure: A high-frequency electrical stimulus is delivered through the electrodes.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Determination of Protection: Abolition of the tonic hindlimb extension is considered as protection. The ED₅₀ is calculated based on the dose-response data.
Monoamine Oxidase (MAO) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B and a suitable substrate (e.g., kynuramine) are prepared.
-
Incubation: The enzyme is incubated with the test compound at various concentrations.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The product of the reaction (e.g., 4-hydroxyquinoline from kynuramine) is measured, often using a fluorescent or colorimetric method.
-
Calculation of Inhibition: The percentage inhibition is calculated, and the IC₅₀ value is determined.
Signaling Pathways
MAO Inhibition and Neurotransmitter Levels
MAO inhibitors block the degradation of monoamine neurotransmitters, leading to their increased availability in the synapse. This is the primary mechanism behind their antidepressant effects.
Conclusion
This comparative guide highlights the diverse biological activities of hydrazide compounds, with a focus on this compound derivatives. The available data suggests that naphthyl-N-acylhydrazone analogues of this compound possess significant anti-inflammatory properties. While direct comparative data for the parent this compound across all tested activities is limited, the broader class of hydrazides and hydrazones demonstrates considerable potential as antimicrobial, anticonvulsant, and MAO inhibitory agents. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives and to establish a more comprehensive comparative profile against other established hydrazide compounds. The provided experimental protocols and workflows serve as a valuable resource for researchers embarking on such investigations.
References
- 1. pure.dongguk.edu [pure.dongguk.edu]
- 2. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Regioisomeric Analogues of Naphthyl- N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rfppl.co.in [rfppl.co.in]
- 7. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, Hirshfeld surface analysis, antioxidant and selective β-glucuronidase inhibitory studies of transition metal complexes of hydrazide based Schiff base ligand - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Landscape of 1-Naphthohydrazide Derivatives: A Comparative Analysis of Enzyme Inhibition
A detailed examination of 1-Naphthohydrazide derivatives and related compounds reveals a diverse range of biological activities, with significant inhibitory effects observed against key enzymes implicated in neurological disorders and cancer. This guide provides a comparative analysis of their potential for cross-reactivity, supported by experimental data on enzyme inhibition, detailed methodologies for key assays, and visualizations of the relevant biological pathways.
This analysis serves as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships of this class of compounds and their potential for both therapeutic applications and off-target effects. The inhibitory activities, presented as IC50 values, provide a quantitative measure of the concentration of a compound required to inhibit the activity of a specific enzyme by 50%. This data is crucial for understanding the potency and selectivity of these derivatives.
Comparative Inhibitory Activity
The following tables summarize the inhibitory activities of various this compound derivatives and structurally related compounds against three key enzymes: Acetylcholinesterase (AChE), Carbonic Anhydrase (CA), and Hexokinase 2 (HK2). While a direct comparative study of a single series of this compound derivatives against all three enzymes is not available in the public domain, this compilation of data from various sources provides valuable insights into their potential for target engagement and cross-reactivity.
Table 1: Inhibition of Acetylcholinesterase (AChE) by Naphthalene and Hydrazide Derivatives
| Compound | Structure | AChE IC50 (µM) |
| Compound 3a (Naphthalene derivative) | N/A | 12.53[1] |
| Benzohydrazide Derivative 1 | N/A | 44-100[2] |
| Benzohydrazide Derivative 2 | N/A | 44-100[2] |
Note: The specific structures for the benzohydrazide derivatives were not detailed in the source material.
Table 2: Inhibition of Carbonic Anhydrase (CA) Isozymes by[3][4]-Naphthyridine Derivatives
| Compound | CA-II IC50 (µM) | CA-IX IC50 (µM) | CA-XII IC50 (µM) |
| 1e | 0.44 ± 0.19 | 1.61 ± 0.26 | N/A |
| 1g | 0.10 ± 0.04 | N/A | N/A |
| 1a | N/A | N/A | 0.32 ± 0.07 |
Source:[5]
Table 3: Inhibition of Hexokinase 2 (HK2) by Benitrobenrazide and Benserazide Derivatives
| Compound | HK2 Inhibition at 1 µM |
| Benitrobenrazide Analogue (Fluorine substituted) | 60% |
| Benitrobenrazide Analogue (Amino substituted) | 54% |
Note: The synthesis of these analogues involved the use of this compound as a starting material.[6]
Experimental Protocols
The following are detailed methodologies for the enzyme inhibition assays cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman's method, which measures the activity of AChE by quantifying the formation of thiocholine.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Carbonic Anhydrase (CA) enzyme (e.g., human CA-II, CA-IX)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in a minimal amount of acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Protocol:
-
Add 160 µL of Tris-HCl buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 10 µL of the CA enzyme solution and pre-incubate for 10 minutes at room temperature.
-
Start the reaction by adding 20 µL of the p-NPA substrate solution.
-
Monitor the increase in absorbance at 400 nm for 10-30 minutes at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percent inhibition and plot it against the inhibitor concentration to calculate the IC50 value.
-
Hexokinase 2 (HK2) Inhibition Assay
This is a coupled enzyme assay where the product of the hexokinase reaction, glucose-6-phosphate, is used in a subsequent reaction to produce a detectable signal.
Materials:
-
Hexokinase 2 (HK2) enzyme
-
Glucose
-
Adenosine triphosphate (ATP)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Nicotinamide adenine dinucleotide (NAD+)
-
A suitable buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing buffer, glucose, ATP, NAD+, and G6PDH.
-
Prepare a stock solution of HK2 enzyme.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Protocol:
-
To each well, add the test compound at various concentrations.
-
Add the HK2 enzyme solution and incubate for a short period.
-
Initiate the reaction by adding the reaction mixture.
-
Monitor the increase in absorbance at 340 nm (due to the formation of NADH) over time.
-
-
Data Analysis:
-
Determine the rate of NADH production for each concentration of the inhibitor.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context of the enzyme inhibition and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for enzyme inhibition assays.
Caption: Acetylcholinesterase signaling pathway and its inhibition.
Caption: Role of Carbonic Anhydrase in pH homeostasis and its inhibition.
Caption: Role of Hexokinase 2 in cancer metabolism and its inhibition.
References
- 1. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Mysteries of 1-Naphthohydrazide: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanism of action of 1-Naphthohydrazide and its derivatives within biological systems. Due to limited publicly available data on the parent this compound, this guide focuses on the biological activities of its derivatives and compares them with established drugs—Isoniazid, Hydralazine, and Phenelzine—that share some structural or functional similarities.
This document synthesizes quantitative data on antimicrobial, anticancer, and antioxidant activities, details key experimental protocols, and visualizes relevant biological pathways to offer a comprehensive resource for further research and development.
Comparative Biological Activity
The following tables summarize the available quantitative data for this compound derivatives and the selected alternative compounds. This data provides a baseline for understanding the potential therapeutic applications and mechanisms of action.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative | Microorganism | Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1-Aminoalkyl-2-naphthol Derivatives | |||||
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa | MDR1 | 10[1] | Ciprofloxacin | - |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus | MDR | 100[1] | Ciprofloxacin | 200[1] |
| 1-(Dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | NCTC 287 | 400[2] | Griseofulvin | 500[2] |
| Naphthalimide Hydrazide Derivatives | |||||
| Compound 5b, 5c, 5d, 5e | Acinetobacter baumannii | BAA 1605 (Carbapenem-resistant) | 0.5 - 1[3] | - | - |
| Alternative Compounds | |||||
| Isoniazid | Mycobacterium tuberculosis | H37Rv | 0.02 - 0.06[4] | - | - |
| Isoniazid | Mycobacterium tuberculosis | INH-Resistant | 0.2 - >20[4][5][6] | - | - |
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,4-Naphthoquinone Derivatives | |||||
| PD9, PD10, PD11, PD13, PD14, PD15 | DU-145 | Prostate | 1 - 3[7] | - | - |
| PD9, PD10, PD11, PD13, PD14, PD15 | MDA-MB-231 | Breast | 1 - 3[7] | - | - |
| PD9, PD10, PD11, PD13, PD14, PD15 | HT-29 | Colon | 1 - 3[7] | - | - |
| Naphthyridine Derivatives | |||||
| Compound 16 | HeLa | Cervical | 0.7[8] | Colchicine | 23.6[8] |
| Compound 16 | HL-60 | Leukemia | 0.1[8] | Colchicine | 7.8[8] |
| Compound 16 | PC-3 | Prostate | 5.1[8] | Colchicine | 19.7[8] |
| Aminobenzylnaphthol Derivatives | |||||
| MMZ-140C | HT-29 | Colorectal | 37.76[9] | 5-Fluorouracil | 52.26[9] |
| MMZ-45AA | BxPC-3 | Pancreatic | 13.26[9] | 5-Fluorouracil | 13.43[9] |
Table 3: Enzyme Inhibition & Antioxidant Activity (IC50/Ki)
| Compound/Derivative | Target Enzyme/Assay | Activity | IC50/Ki |
| 1,8-Naphthyridine Derivatives | Carbonic Anhydrase II | Inhibition | 0.44 µM (IC50) |
| Alternative Compounds | |||
| Isoniazid | InhA (M. tuberculosis) | Inhibition | 0.35 - 1.56 µM (IC50)[4] |
| Phenelzine | Monoamine Oxidase A (MAO-A) | Irreversible Inhibition | 4.7 x 10⁻⁸ M (Ki)[10] |
| Phenelzine | Monoamine Oxidase B (MAO-B) | Irreversible Inhibition | 1.5 x 10⁻⁸ M (Ki)[10] |
| Hydralazine | DPPH Radical Scavenging | Antioxidant | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a crucial metric for assessing antimicrobial potency.
a. Broth Microdilution Method:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strain on an appropriate agar medium for 18-24 hours. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control well (bacteria without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution. Include a control containing only methanol and the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction in absorbance of the DPPH solution indicates radical scavenging activity.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known or proposed mechanisms of action for the alternative compounds and a general workflow for investigating the biological activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparing the efficiency of different catalysts for 1-Naphthohydrazide synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 1-Naphthohydrazide, a key building block in the development of various pharmaceuticals and biologically active compounds, is a critical aspect of medicinal chemistry. This guide provides a comparative analysis of different catalytic and non-catalytic methods for the synthesis of this compound, supported by experimental data from the literature. We will explore conventional methods, emerging catalytic innovations, and green chemistry approaches to provide a comprehensive overview for researchers seeking to optimize this important synthetic transformation.
Comparison of Synthetic Methodologies
The synthesis of this compound typically involves the reaction of a 1-naphthoic acid derivative, such as an ester or the acid itself, with hydrazine hydrate. The efficiency of this reaction can be significantly influenced by the choice of catalyst and reaction conditions. Below is a summary of different approaches with their respective performance metrics.
| Method | Catalyst | Starting Material | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Reflux | None | Methyl α-naphthoate | Methanol | 3 hours | 86% | PrepChem.com[1] |
| Lewis Acid Catalysis | Zinc Chloride (ZnCl₂) | Methyl 2-naphthoate | Not specified | 3 hours | 82% | BenchChem[2] |
| Green Synthesis (Grinding) | L-Proline (moist) | 2-cyanoacetohydrazide and carbonyls | Solvent-free | Short (not specified for this compound) | High (for other hydrazides) | MDPI[3] |
| Acid Catalysis (for hydrazones) | Acetic Acid, HCl | Acylhydrazides and aldehydes/ketones | Ethanol | 4-5 hours (for hydrazones) | High (for other hydrazones) | MDPI[4] |
Note: Data for L-Proline and acid catalysis are for the synthesis of other hydrazides or hydrazones and are included as potential methods for this compound synthesis that would require experimental validation. The data for ZnCl₂ is for the synthesis of the isomeric 2-Naphthohydrazide and is presented as a strong indicator of potential performance for this compound.
Experimental Protocols
Method 1: Conventional Reflux Synthesis of this compound
This method proceeds without a catalyst and serves as a baseline for comparison.
Procedure:
-
A mixture of methyl α-naphthoate (21.5 g, 0.116 mol), 80% hydrazine hydrate in water (50 ml), and methanol (30 ml) is prepared in a round-bottom flask.[1]
-
The mixture is refluxed for 3 hours.[1]
-
After reflux, the reaction mixture is cooled, leading to the formation of crystals.[1]
-
The crystals are collected by filtration and washed with water to yield this compound.[1]
-
The reported yield for this procedure is 86%.[1]
Method 2: Lewis Acid-Catalyzed Synthesis of 2-Naphthohydrazide
This method utilizes a Lewis acid catalyst to promote the hydrazinolysis of the corresponding ester. While the specific substrate is the 2-naphthoate isomer, the protocol is highly relevant for the synthesis of this compound.
Procedure:
-
Methyl 2-naphthoate is reacted with hydrazine hydrate in the presence of 10 mol% of zinc chloride (ZnCl₂).[2]
-
The reaction is allowed to proceed for 3 hours.[2]
-
Work-up and purification of the product yield 2-Naphthohydrazide.
-
A yield of 82% has been reported for this method.[2] A challenge noted with this method is the difficulty in recycling the catalyst.[2]
Method 3: Potential Green Synthesis of this compound via Grinding
This proposed method is based on a green chemistry approach successfully applied to the synthesis of other hydrazide derivatives.
General Procedure:
-
1-Naphthoic acid or its methyl ester and hydrazine hydrate are mixed in a mortar.
-
A catalytic amount of moist L-proline is added to the mixture.
-
The mixture is ground at room temperature for a specified period.
-
The progress of the reaction would be monitored by thin-layer chromatography.
-
Upon completion, the product is isolated and purified. This method has been shown to result in high yields with short reaction times for other hydrazides.[3]
Visualizing the Synthetic Pathways
To better understand the workflow and relationships between the different synthetic strategies, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationships between different catalytic approaches for this compound synthesis.
Conclusion
The synthesis of this compound can be achieved through various methods, with the conventional catalyst-free reflux method providing a high yield. However, emerging catalytic methods, such as the use of Lewis acids like ZnCl₂, show promise for achieving comparable yields in similar reaction times. Furthermore, green chemistry approaches, including solvent-free grinding with organocatalysts like L-proline, represent a frontier for developing more sustainable and efficient synthetic protocols. Further research is warranted to fully evaluate and optimize these catalytic systems specifically for the synthesis of this compound, with a focus on catalyst recyclability, cost-effectiveness, and environmental impact. Transition metal catalysts, while not yet explicitly reported for this specific synthesis, are widely used for forming C-N bonds and could also be a fruitful area of investigation.[5][6][7]
References
- 1. prepchem.com [prepchem.com]
- 2. 2-Naphthohydrazide|CAS 39627-84-4|Research Chemical [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of late transition-metal nanoparticles by Na naphthalenide reduction of salts and their catalytic efficiency - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vitro and In Vivo Bioactivity of 1-Naphthohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Naphthohydrazide derivatives are a class of compounds gaining significant interest in medicinal chemistry due to their versatile therapeutic potential.[1] Characterized by a naphthalene ring linked to a hydrazide group, this scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo bioactivities of various 1-Naphthohydrazide and related naphthyridine derivatives, supported by experimental data and detailed protocols to aid in future research and drug development.
Anticancer Activity: In Vitro Cytotoxicity and In Vivo Efficacy
Naphthohydrazide and its analogs have demonstrated significant potential as anticancer agents. In vitro studies often focus on determining the cytotoxicity of these compounds against various cancer cell lines, while in vivo studies assess their ability to inhibit tumor growth in animal models.
Data Summary: Anticancer Bioactivity
| Compound | Cancer Cell Line | In Vitro Assay | IC50 (µM) | In Vivo Model | In Vivo Effect | Reference |
| Compound 11 (a 1,4-naphthoquinone derivative) | HuCCA-1, A549, HepG2, MOLT-3 | Cytotoxicity Assay | 0.15 - 1.55 | Not Specified | Not Specified | [3] |
| FBA-TPQ (a makaluvamine analog) | MCF-7, MDA-MB-468 | Proliferation Assay | < 0.01 (MCF-7) | Not Specified | Not Specified | [4] |
| MMZ-45AA | BxPC-3 (pancreatic) | MTT Assay | Not Specified | Not Specified | Induces apoptosis | [5][6] |
| MMZ-140C | BxPC-3 (pancreatic) | MTT Assay | Not Specified | Not Specified | Induces apoptosis | [5][6] |
| C-34 (a 1,8-naphthyridine-3-carboxamide derivative) | Various cancer cell lines | Cytotoxicity Assay | Not Specified | LPS-induced endotoxemia in mice | Protected against lethality at 5 mg/kg | [7] |
Experimental Protocols
In Vitro Cytotoxicity (MTT Assay) The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., BxPC-3, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., MMZ compounds) for 24 to 72 hours.[6]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
In Vivo Tumor Models While specific in vivo models for this compound were not detailed in the provided results, a general approach for assessing anticancer efficacy in vivo is as follows:
-
Animal Model: Typically, immunodeficient mice are used, subcutaneously implanting human cancer cells.
-
Tumor Growth: Once tumors reach a palpable size, the animals are randomized into control and treatment groups.
-
Compound Administration: The test compound is administered, often daily, through a suitable route (e.g., intraperitoneal, oral).
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint: At the end of the study, tumors are excised and weighed, and further analysis (e.g., histopathology, biomarker analysis) can be performed.
Signaling Pathways in Anticancer Activity
Caption: In Vitro to In Vivo Correlation Workflow.
Antimicrobial Activity: Targeting Drug-Resistant Pathogens
Derivatives of naphthyridine have shown promising activity against a range of bacterial and fungal strains, including multidrug-resistant (MDR) ones.[8][9]
Data Summary: Antimicrobial Bioactivity
| Compound | Microorganism | In Vitro Assay | MIC (µg/mL) | Reference |
| Compound 3 (1-(piperidin-1-ylmethyl)naphthalen-2-ol) | Pseudomonas aeruginosa MDR1 | Broth dilution | 10 | [8][9] |
| Compound 3 (1-(piperidin-1-ylmethyl)naphthalen-2-ol) | Staphylococcus aureus MDR | Broth dilution | 100 | [9] |
| Compound 2 (1-(dimethylaminomethyl)naphthalen-2-ol) | Penicillium notatum | Broth dilution | 400 | [8][9] |
| Ciprofloxacin (Control) | Staphylococcus aureus MDR | Broth dilution | 200 | [9] |
| Griseofulvin (Control) | Penicillium notatum | Broth dilution | 500 | [8][9] |
| Naphtho[1][7][10]triazol-thiadiazin derivatives (4a-4g) | S. aureus, MRSA, E. coli, P. aeruginosa | Agar dilution | 250 | [11] |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method) This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Method This is another common method to assess antimicrobial activity.[12]
-
Plate Preparation: An agar plate is uniformly inoculated with the test microorganism.
-
Well Creation: Wells are punched into the agar using a sterile cork borer.
-
Compound Addition: A specific volume of the test compound solution is added to each well.
-
Incubation: The plate is incubated, allowing the compound to diffuse into the agar.
-
Zone of Inhibition: The diameter of the clear zone around the well where microbial growth is inhibited is measured.
Anti-inflammatory Activity: Modulation of Pro-inflammatory Cytokines
Certain naphthyridine derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[7][14]
Data Summary: Anti-inflammatory Bioactivity
| Compound | In Vitro Model | Effect | In Vivo Model | In Vivo Effect | Reference |
| C-34 (a 1,8-naphthyridine-3-carboxamide derivative) | LPS-treated mouse Dendritic cells | Potent inhibition of TNF-α, IL-8, RANTES, and NO at 0.2 and 2 µM | LPS-induced cytokine storm in mice | Significant inhibition of TNF-α, IL-1-β, IL-6, and MIP-1-α at 1.25 to 5 mg/kg | [7] |
| JR19 (a cyanoacetohydrazide derivative) | Carrageenan-induced peritonitis in mice | Reduced leukocyte migration by 59% (10 mg/kg) and 52% (20 mg/kg) | Subcutaneous air pouch in mice | Reduced cell migration by 66% | [15] |
Experimental Protocols
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.
-
Stimulation and Treatment: Cells are pre-treated with the test compound for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: After incubation, the cell supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using ELISA.
In Vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema)
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally.
-
Induction of Inflammation: A sub-plantar injection of carrageenan is given in the paw to induce localized inflammation.
-
Measurement of Edema: The paw volume is measured at different time points after carrageenan injection to assess the extent of swelling.
-
Comparison: The anti-inflammatory effect is determined by comparing the paw edema in the treated group with the control group.
Signaling Pathways in Anti-inflammatory Activity
Caption: Anti-inflammatory Signaling Pathway.
Conclusion
The this compound scaffold and its related naphthyridine derivatives represent a promising area for the discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, highlight the potential of this chemical class. The data and protocols presented in this guide offer a valuable resource for researchers to build upon, facilitating the design and development of next-generation therapeutics with improved efficacy and safety profiles. Further in vivo studies are warranted to establish a clearer correlation with the promising in vitro results and to fully elucidate the therapeutic potential of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profiling of 1-Naphthohydrazide-based fluorescent probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of 1-naphthohydrazide-based fluorescent probes against other common alternatives, supported by experimental data and detailed protocols. The unique photophysical properties of naphthalene derivatives make them a compelling class of fluorophores for various applications, including bioimaging and ion sensing.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key performance indicators. This section compares this compound and related naphthalene-based probes with other widely used fluorophores like BODIPY, rhodamine, and fluorescein derivatives. The data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.
| Feature | This compound/ Naphthalene Probes | BODIPY Derivatives | Rhodamine Derivatives | Fluorescein Derivatives |
| Quantum Yield (Φ) | Moderate to High | Generally High (>0.8)[] | High (>0.7)[2] | High (but pH sensitive)[2] |
| Stokes Shift | Generally Large (>50 nm) | Small to Moderate (typically 10-30 nm)[2] | Moderate (20-40 nm)[2] | Small (around 20 nm)[2] |
| Photostability | Good | Excellent[][2] | Good[2] | Moderate (prone to photobleaching)[2][3] |
| Sensitivity to Environment | High (can be designed for specific analytes) | Can be sensitive to polarity and viscosity[2] | Often pH-sensitive[2] | Highly pH-sensitive[2] |
| Tuning of Properties | Highly tunable through chemical modification | Readily tunable[2] | Tunable[2] | Limited tunability[2] |
| Detection Limit | Can achieve nanomolar to micromolar range (e.g., 87.3 nM for Al³⁺, 0.8 µM for CN⁻)[4][5] | Analyte dependent, can be very low | Analyte dependent | Analyte dependent |
| Response Time | Often rapid (e.g., <2 min to 5 min)[4][6] | Typically fast | Generally fast | Fast |
Signaling Mechanisms of this compound Probes
The fluorescence of this compound-based probes can be modulated by various mechanisms, making them versatile for sensing applications. The most common mechanisms are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).
Photoinduced Electron Transfer (PET)
In a typical PET-based probe, the this compound core is linked to a receptor unit that can bind to the target analyte. In the "off" state, the lone pair of electrons on the receptor quenches the fluorescence of the naphthalene fluorophore through PET. Upon binding to the analyte, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and leading to a "turn-on" of fluorescence.
Photoinduced Electron Transfer (PET) Mechanism.
Chelation-Enhanced Fluorescence (CHEF)
In the CHEF mechanism, the this compound probe itself may have low fluorescence due to rotational and vibrational motions in the molecule. When the probe chelates with a metal ion, a rigid complex is formed. This increased rigidity restricts the non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity.[5]
Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Experimental Protocols
Accurate and reproducible data is the cornerstone of scientific research. This section provides detailed methodologies for key experiments used to evaluate the performance of fluorescent probes.
Protocol 1: Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, comparing the probe to a standard of known quantum yield, is commonly employed.[7][8][9]
Materials:
-
This compound-based probe of interest
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of five dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]
-
Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting linear plots gives the gradient (Grad).
-
-
Calculation: The quantum yield of the sample (Φₓ) is calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. Subscripts 'x' and 'st' refer to the sample and the standard, respectively.[8]
Workflow for Determining Relative Fluorescence Quantum Yield.
Protocol 2: Selectivity and Interference Study
This protocol is designed to assess the specificity of the fluorescent probe for its target analyte in the presence of other potentially competing species.
Materials:
-
This compound-based probe
-
Target analyte
-
A range of potentially interfering ions and biomolecules (e.g., various metal cations, anions, amino acids)
-
Buffer solution (e.g., HEPES or PBS at physiological pH)
-
Spectrofluorometer
Procedure:
-
Probe Solution: Prepare a solution of the probe in the chosen buffer.
-
Selectivity Test:
-
To separate solutions of the probe, add a specific concentration (e.g., 10 equivalents) of the target analyte and each of the potential interfering species individually.
-
Record the fluorescence spectrum for each solution after a set incubation time.
-
Compare the fluorescence response in the presence of the target analyte to that of the other species.
-
-
Interference (Competition) Test:
-
To a solution of the probe, first add the potential interfering species (e.g., 10 equivalents).
-
Then, add the target analyte (e.g., 10 equivalents) to this mixture.
-
Record the fluorescence spectrum and compare it to the response of the probe with only the target analyte. A minimal change in the fluorescence signal indicates high selectivity.
-
Protocol 3: Determination of the Detection Limit (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably detected by the probe.
Procedure:
-
Blank Measurement: Record the fluorescence intensity of the probe solution in the absence of the analyte multiple times (e.g., 10 times) and calculate the standard deviation (σ) of these measurements.
-
Titration Curve: Perform a fluorescence titration by adding increasing concentrations of the analyte to the probe solution and record the fluorescence intensity at each concentration.
-
Linear Range: Plot the fluorescence intensity as a function of the analyte concentration and determine the linear range.
-
Calculation: The LOD is calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.[10]
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media and its application in food and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. static.horiba.com [static.horiba.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Naphthohydrazide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents like 1-Naphthohydrazide are of paramount importance. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
This compound is a hazardous substance and requires careful management as chemical waste. It should not be disposed of down the drain or in regular trash. The following procedures are based on established safety protocols for hazardous chemical waste management.
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations involving solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Summary of Key Hazards:
| Hazard Category | Description of Hazard |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Toxic in contact with skin. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
| Aquatic Toxicity | Very toxic to aquatic life. |
Step-by-Step Disposal Protocol
The following protocol outlines the approved method for the disposal of this compound waste. This procedure is designed to minimize risk and ensure regulatory compliance.
Experimental Protocol: Chemical Waste Collection and Disposal
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless they are compatible.
-
Dedicate a specific, clearly labeled hazardous waste container for this compound and its contaminated materials.
-
-
Waste Container Selection and Labeling:
-
Use a sturdy, leak-proof container with a tight-fitting lid. The container must be compatible with this compound.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, irritant, environmentally hazardous).
-
-
Collection of Waste:
-
Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated items such as weighing boats and disposable spatulas, directly into the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with this compound should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
-
Temporary Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from heat sources and direct sunlight, and in a well-ventilated location.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures. Do not attempt to treat or neutralize this compound waste unless you have a validated and approved protocol and the necessary safety equipment.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Essential Safety and Logistics for Handling 1-Naphthohydrazide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 1-Naphthohydrazide. Adherence to strict safety protocols is critical to mitigate risks and ensure a safe operational environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on safety data sheets, the primary risks include irritation to the skin, eyes, and respiratory system.
Table 1: Hazard Classification for this compound
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Eye irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][3][4] |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation[3][4] |
| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |
| Skin sensitization | Sub-category 1A | H317: May cause an allergic skin reaction[2] |
| Serious eye damage | Category 1 | H318: Causes serious eye damage[2] |
| Specific target organ toxicity - single exposure, Oral | Category 2 | H371: May cause damage to organs (Kidney)[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to provide comprehensive protection against the hazards of this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles (compliant with EU EN166 or OSHA 29 CFR 1910.133)[5][6] | Protects against splashes and dust. A face shield may be worn in addition to goggles for maximum protection.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile)[8][9] | Inspect gloves for damage before each use.[3][5] Change gloves frequently, especially if contact with the substance is known or suspected.[10] Double gloving is recommended.[10] |
| Lab coat or long-sleeved clothing[5] | Provides a barrier against accidental skin contact. | |
| Chemical-resistant coveralls or apron | Recommended for large-scale operations or when there is a significant risk of splashing.[8] | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when engineering controls are insufficient, during large-scale use, or in emergencies.[5] A full-face or half-mask air-purifying respirator can be used.[8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to use is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks.
-
Store Securely: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Segregate: Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3][5] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[2]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5][11]
Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][6]
-
Prevent Inhalation: Do not breathe in dust.[2][6] Minimize the generation of dust during handling.[11]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1][3][12] Do not eat, drink, or smoke in the work area.[2]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][3][11]
Spill Response
-
Evacuate: In case of a significant spill, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3][6] Avoid generating dust.[11]
-
PPE: Wear appropriate PPE, including respiratory protection, during cleanup.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and its containers is a critical final step in the chemical handling process to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Containers: Collect all waste, including unused material and contaminated items, in sturdy, leak-proof, and clearly labeled containers.[13]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[14]
Labeling
-
Content: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Hazard Symbols: Include appropriate hazard pictograms (e.g., irritant, health hazard).
Storage of Waste
-
Location: Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Containment: Use secondary containment to prevent spills.
Final Disposal
-
Professional Service: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor.
-
Regulations: Ensure that all disposal activities comply with local, state, and federal regulations.[5]
-
Prohibited Actions: Never dispose of this compound by pouring it down the drain or mixing it with general laboratory trash.[2][5][13] Evaporation is not an acceptable method of disposal.[13] Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[5]
References
- 1. biosynth.com [biosynth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. in.gov [in.gov]
- 10. pppmag.com [pppmag.com]
- 11. southwest.tn.edu [southwest.tn.edu]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. extapps.dec.ny.gov [extapps.dec.ny.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
